molecular formula C6H6O2 B3422816 pyrocatechol CAS No. 26982-53-6

pyrocatechol

Cat. No.: B3422816
CAS No.: 26982-53-6
M. Wt: 110.11 g/mol
InChI Key: YCIMNLLNPGFGHC-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Pyrocatechol (B87986) Research in Academia

The scientific journey of this compound began in 1839 when H. Reinsch first prepared it through the distillation of catechin, a plant extract hmdb.ca. The compound was later independently rediscovered and named "pyrocatechin" in 1841 by Wackenroder and Zwenger wikipedia.org. By 1867, August Kekulé recognized its structure as a diol of benzene, leading to its formal listing as this compound by 1868 wikipedia.org. The Journal of the Chemical Society further standardized its nomenclature to "catechol" in 1879 wikipedia.org. Early in its history, this compound found application as a photographic developer, a use documented by Josef Maria Eder in 1879, although this application is now largely historical wikipedia.org. Industrially, its production evolved to methods such as the hydroxylation of phenol (B47542) using hydrogen peroxide, the Dakin oxidation of salicylaldehyde, and the hydrolysis of 2-substituted phenols wikipedia.org. While occurring naturally in trace amounts in fruits and vegetables, this compound is now manufactured annually in significant quantities, primarily serving as a precursor for pesticides, flavors, and fragrances hmdb.cawikipedia.org.

Significance of this compound as a Model Compound in Scientific Inquiry

This compound's molecular structure, characterized by two vicinal hydroxyl groups on an aromatic ring, confers a rich chemical reactivity that makes it an invaluable model compound in scientific research. Its ability to readily undergo oxidation, chelate metal ions, and participate in polymerization reactions provides a platform for studying fundamental chemical mechanisms ontosight.airesearchgate.netacs.org.

In the realm of biomass conversion, this compound serves as a crucial intermediate in the processing of lignin-derived compounds, such as guaiacol, making it a representative model for understanding lignin (B12514952) breakdown pathways and the generation of valuable aromatic chemicals mdpi.com. Its antioxidant properties, demonstrated by its capacity to reduce reactive oxygen species (ROS) accumulation and activate glutathione (B108866) peroxidase (GPx) activity, are of significant interest in biochemical and medical research, particularly in understanding cellular protection mechanisms researchgate.net. Furthermore, its involvement in the chemistry of polydopamine, a versatile biomaterial, highlights its role in surface functionalization and the development of advanced materials for biomedical applications acs.org. The compound's inherent biological activities, including potential antimicrobial and chelating properties, also position it as a subject for research in drug development and medical technology ontosight.ai.

Current State of this compound Research and Future Directions

Current research on this compound is multifaceted, spanning from its protective effects against drug-induced toxicity to its role in material science. Notably, studies have demonstrated that this compound can alleviate cisplatin-induced nephrotoxicity by inhibiting ROS production, suggesting its potential as a therapeutic agent for mitigating chemotherapy side effects researchgate.netnih.gov. In materials science, its conjugation with various substrates is being explored for controlled drug release and the creation of advanced biomaterials acs.org.

Future research directions for this compound are poised to explore its therapeutic potential more deeply, particularly in understanding the molecular mechanisms behind its protective actions against cellular damage nih.gov. The optimization of processes for synthesizing specific this compound derivatives with tailored properties for applications in pharmacology and advanced materials remains a key area of focus ontosight.aimdpi.com. Continued investigation into its antioxidant, antimicrobial, and chelating activities will likely lead to novel applications in medicine and biotechnology. As a fundamental building block and a model for complex natural processes, this compound will undoubtedly remain a vital compound for advancing chemical and biological understanding.

Data Tables

Table 1: Key Physical and Chemical Properties of this compound

PropertyValueSource Index(es)
CAS Registry Number120-80-9 drugfuture.com
IUPAC Name1,2-Benzenediol hmdb.cawikipedia.orgdrugfuture.com
Molecular FormulaC6H6O2 hmdb.cawikipedia.org
Molecular Weight110.11 g/mol hmdb.cadrugfuture.com
Melting Point105 °C drugfuture.commfa.orgcarlroth.com
Boiling Point (760 mmHg)245.5 °C drugfuture.comcarlroth.com
Density1.344 g/cm³ drugfuture.com
SolubilitySoluble in water, ethanol, ether, benzene; very soluble in pyridine, aqueous alkalies. drugfuture.commfa.org
AppearanceColorless crystals that turn brown with exposure to air. Discolors in air and light. drugfuture.commfa.org
pKa9.48 (at 18 °C) drugfuture.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzene-1,2-diol
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InChI

InChI=1S/C6H6O2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H
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InChI Key

YCIMNLLNPGFGHC-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)O)O
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Molecular Formula

C6H6O2
Record name CATECHOL
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Related CAS

26982-53-6, 20244-21-7 (unspecified hydrochloride salt)
Record name 1,2-Benzenediol, homopolymer
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DSSTOX Substance ID

DTXSID3020257
Record name 1,​2-​Benzenediol
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Molecular Weight

110.11 g/mol
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Physical Description

Solid; white; odorless. Sinks and mixes with water. (USCG, 1999), Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Colorless, crystalline solid with a faint odor; Note: Discolors to brown in air & light; [NIOSH], Solid, COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO AIR AND LIGHT., Colorless, crystalline solid with a faint odor., Colorless, crystalline solid with a faint odor. [Note: Discolors to brown in air & light.]
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Boiling Point

473 °F at 760 mmHg (sublimes) (NTP, 1992), 245.5 °C at 760 mm Hg; sublimes, BP: 221.5 °C at 400 mm Hg; 197.7 °C at 200 mm Hg; 176 °C at 100 mm Hg; 161.7 °C at 60 mm Hg; 134 °C at 20 mm Hg; 118.3 °C at 10 mm Hg; 104 °C at 5 mm Hg ... Volatile with steam, 245.5 °C, 474 °F
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Flash Point

261 °F (NTP, 1992), 127 °C, 260 °F (127 °C) (Closed cup), 127.2 °C (open cup), 127 °C (261 °F) (Closed cup), 127 °C c.c., 261 °F
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Solubility

greater than or equal to 100 mg/mL at 70.7 °F (NTP, 1992), In water, 4.61X10+5 mg/L at 25 °C, Soluble in chloroform, ether; very soluble in pyridine, aqueous alkalis, Very soluble in alcohol, ethyl ether, acetate, 461.0 mg/mL, Solubility in water, g/100ml at 20 °C: 43, 44%
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Density

1.344 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.344, Density: 1.371, Relative density (water = 1): 1.3, 1.34
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Vapor Density

3.79 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.79 (Air = 1), Relative vapor density (air = 1): 3.8, 3.79
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Vapor Pressure

5 mmHg at 219 °F ; 10 mmHg at 244.9 °F (NTP, 1992), 0.03 [mmHg], VP: 10 mm Hg at 118.3 °C, 3X10-2 mm Hg at 20 °C (extrapolated), Vapor pressure, Pa at 20 °C: 3 (negligible), 10 mmHg at 245 °F, (244 °F): 10 mmHg
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Impurities

Ash content, wt% (max) is 0.05. /From table/
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Color/Form

Monoclinic tablets, prisms from toluene ... its aqueous solutions soon turn brown, Colorless crystals, discolors to brown on exposure to air and light, especially when moist

CAS No.

120-80-9
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Melting Point

221 °F (NTP, 1992), 105 °C, 221 °F
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Pyrocatechol Synthesis and Advanced Derivatization Methodologies

Biocatalytic and Biotechnological Synthesis Pathways of Pyrocatechol (B87986)

The growing demand for environmentally friendly and sustainable chemical production has spurred the development of biocatalytic and biotechnological methods for synthesizing this compound. These approaches utilize engineered microorganisms and isolated enzymes to convert renewable feedstocks into this compound, offering an alternative to petroleum-based chemical synthesis. mdpi.com

Engineered Microbial Cell Factories for this compound Production

Engineered microbial cell factories, particularly strains of Escherichia coli, have been successfully developed for the production of this compound from glucose. mdpi.comresearchgate.net One prominent strategy involves a two-step process to mitigate the toxicity of this compound to the microbial cells. mdpi.com In this approach, an engineered E. coli strain first produces protocatechuic acid (PCA) through fermentation of glucose. mdpi.comresearchgate.net The precursor for this pathway, 3-dehydroshikimic acid (DHS), is synthesized from glucose via the catalytic action of phosphoenolpyruvate (PEP) and D-erythrose 4-phosphate (E4P). mdpi.com Subsequently, PCA is converted to this compound by a whole-cell biocatalyst expressing PCA decarboxylase. mdpi.com

Strain/SystemPrecursorKey Enzyme(s)ProductTiter/YieldReference
Engineered E. coliGlucoseDHS dehydratase, PCA decarboxylaseThis compound2 g/L researchgate.net
Engineered E. coli AAA12Protocatechuic Acid (PCA)PCA decarboxylaseThis compound17.7 g/L mdpi.com
E. coli KL3/pWL2.46B & Chemical DecarboxylationGlucose(Microbial conversion to protocatechuate)This compound43% overall yield

Enzymatic Synthesis Approaches for this compound

The direct enzymatic synthesis of this compound and its derivatives from phenolic precursors is another promising biocatalytic route. Enzymes such as tyrosinase and catechol dioxygenases are central to these approaches.

Tyrosinase-mediated Synthesis: Tyrosinase, a copper-containing oxidoreductase, catalyzes the ortho-hydroxylation of monophenols to o-diphenols (catechols). mdpi.comgoogle.com This monophenolase activity of tyrosinase can be harnessed for the synthesis of various catechol derivatives. mdpi.comnih.gov To prevent the subsequent oxidation of the catechol product to a quinone, a reducing agent like ascorbic acid is often included in the reaction mixture. nih.gov This method has been successfully applied to synthesize 3'-hydroxyacetaminophen from acetaminophen using mushroom tyrosinase. nih.gov The use of tyrosinase from Ralstonia solanacearum has shown high conversion rates of tyrosol and 4-halophenols to their corresponding catechols. google.com

EnzymeSubstrateProductKey FeaturesReference
Mushroom TyrosinaseAcetaminophen3'-HydroxyacetaminophenContinuous synthesis in the presence of ascorbic acid. nih.gov
Bacillus megaterium TyrosinaseKaempferolQuercetin, MyricetinEfficient consecutive two-step monophenolase activity under acidic conditions. mdpi.com
Ralstonia solanacearum TyrosinaseTyrosol, 4-halophenolsHydroxytyrosol, 4-halocatecholsHigh conversion rates and product yields. google.com

Dioxygenase-catalyzed Synthesis: Catechol dioxygenases are enzymes that cleave the aromatic ring of catechols. wikipedia.org However, other dioxygenases, such as toluene dioxygenase, can be used in a multi-step enzymatic process to produce catechols from aromatic hydrocarbons. For instance, Pseudomonas putida can convert toluene to 3-methylcatechol via the sequential action of toluene dioxygenase and a dehydrogenase. wur.nl Catechol 2,3-dioxygenase has also been utilized in the synthesis of picolinic acid derivatives from catechols through a chemoenzymatic approach. tandfonline.com

Mechanistic Studies of this compound Chemical Synthesis Routes

The predominant chemical route for the industrial production of this compound is the hydroxylation of phenol (B47542). acs.org This process is typically carried out using hydrogen peroxide as the oxidant in the presence of a catalyst. scirp.orgscirp.org

Hydroxylation of Phenol with Catalytic Systems

The hydroxylation of phenol yields a mixture of this compound and hydroquinone. scirp.orgscirp.org The selectivity towards this compound is a critical aspect of catalyst and process development.

Iron-based Catalytic Systems: Iron-containing metal-organic frameworks (MOFs), such as Fe-BTC (BTC = 1,3,5-benzenetricarboxylate), have been shown to be effective heterogeneous catalysts for phenol hydroxylation under mild conditions. scirp.orgscirp.org The proposed mechanism involves the formation of hydroxyl radicals through a redox pathway on the Fe-BTC catalyst. scirp.org These hydroxyl radicals then attack the phenol ring at the ortho or para position to produce catechol and hydroquinone, respectively. researchgate.net The reaction conditions, including temperature, H2O2 concentration, and catalyst dose, significantly influence the conversion of phenol and the selectivity towards the dihydroxybenzene products. mdpi.com Using Fe-BTC, a dihydroxybenzene selectivity of 65% and a yield of 35% have been achieved at room temperature with intermittent dosing of H2O2. mdpi.com

Titanium Silicate Catalysts: Titanium silicalite-1 (TS-1) is another important heterogeneous catalyst used in the commercial production of this compound and hydroquinone. The catalytic activity of TS-1 is attributed to the presence of framework titanium species. mdpi.com The reaction mechanism is believed to proceed via an Eley-Rideal model, where the reaction occurs between an adsorbed molecule and a molecule in the gas or liquid phase. The pore structure of the TS-1 catalyst can be modified through alkaline treatment, which can enhance phenol conversion and affect product selectivity. researchgate.net Hierarchical TS-1 zeolites with improved diffusion properties have also demonstrated enhanced catalytic activity in phenol hydroxylation. rsc.org

CatalystProposed MechanismKey FindingsReference
Fe-BTCFormation of hydroxyl radicals via a redox pathway.Active and stable at room temperature; selectivity influenced by reaction conditions. scirp.orgmdpi.com
TS-1Eley-Rideal mechanism.Framework Ti species are the active sites; catalyst structure modification can enhance performance. mdpi.com

Alternative Chemical Synthesis Routes and Their Efficiencies

While phenol hydroxylation is the dominant method, research into alternative synthesis routes for this compound, particularly from renewable resources, is ongoing. Lignin (B12514952), a complex aromatic biopolymer, is a promising renewable feedstock for the production of aromatic chemicals, including this compound. acs.orgrsc.org

Catalytic pyrolysis of lignin and its model compounds, such as guaiacol, over catalysts like nanoceria can yield this compound as an intermediate product. mdpi.com The development of efficient lignin depolymerization and upgrading processes is a key area of research for the sustainable production of this compound and other valuable aromatic compounds. acs.org Another approach involves the conversion of lignin-derived 3-methoxycatechol to purpurogallin, with pyrogallol (a this compound derivative) as an intermediate, using a combination of P450 enzymes and laccases. nih.gov

Synthesis and Characterization of this compound Derivatives

This compound serves as a versatile building block for the synthesis of a wide range of derivatives with applications in pharmaceuticals, fragrances, and polymers.

One of the most significant derivatives of this compound is vanillin. The synthesis of vanillin often proceeds through the intermediate guaiacol, which is the monomethyl ether of this compound. perfumerflavorist.com Guaiacol can be synthesized from this compound and then converted to vanillin through condensation with glyoxylic acid followed by oxidative decarboxylation. bloomtechz.comchemicalbook.com

This compound and its derivatives can also be used as monomers for the synthesis of polymers. For example, well-defined catechol-containing polymers have been synthesized via controlled radical polymerization techniques. researchgate.net These polymers have applications in surface functionalization, such as coating magnetic nanoparticles. researchgate.net The synthesis of catechol-based PET mimics has also been explored to create polymers that are more amenable to recycling. digitellinc.com

The characterization of this compound derivatives and their complexes is crucial for understanding their structure and properties. Spectroscopic techniques such as Fourier-transform infrared (FT-IR), electron paramagnetic resonance (EPR), and UV-Vis spectroscopy have been used to characterize the structure of this compound-iron complexes. researchgate.netdoaj.org Nuclear magnetic resonance (NMR) spectroscopy is another powerful tool for the structural elucidation of this compound derivatives. researchgate.net

DerivativeSynthesis MethodCharacterization TechniquesApplicationReference
VanillinFrom guaiacol (this compound derivative) via condensation with glyoxylic acid and oxidative decarboxylation.Not specified in provided contextFlavor and fragrance bloomtechz.comchemicalbook.com
Catechol-containing polymersControlled radical polymerization of catechol-containing monomers.FTIR, DLS, TEM, TGASurface functionalization of nanoparticles researchgate.net
This compound-iron complexReaction of this compound with iron oxide.FT-IR, EPR, UV-Vis Spectroscopy, TGAModel for understanding interactions in environmental systems researchgate.netdoaj.org

Strategies for Functionalization of this compound

The functionalization of this compound, also known as catechol, is a significant area of chemical research due to the versatile reactivity of its aromatic ring and hydroxyl groups. The catechol motif is prevalent in nature and its derivatives are crucial in materials science, biomedical applications, and as intermediates in organic synthesis. acs.org Various strategies have been developed to modify the this compound structure to impart specific properties and functionalities.

One primary strategy involves the direct functionalization of the C-H bonds of the this compound ring. Palladium-catalyzed C-H functionalization reactions have been explored to introduce new substituents selectively at different positions on the aromatic ring. This approach can be guided by directing groups on the substrate or controlled by the catalyst system, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high regioselectivity.

Another significant strategy is leveraging the reactivity of the hydroxyl groups. These groups can be readily oxidized to form highly reactive o-quinones. These intermediates can then undergo nucleophilic addition reactions, such as with amines, leading to the introduction of nitrogen-containing functional groups. This quinone-amine condensation pathway is a key step in the synthesis of various functionalized catechol derivatives. mdpi.com Furthermore, the hydroxyl groups can participate in annulation reactions. For instance, a copper-catalyzed [4+2] annulation of benzene-1,2-diols with oxetan-3-ols has been developed for the synthesis of benzodioxane compounds.

The catechol unit is also widely used for the surface functionalization of materials, particularly nanoparticles. Polymers with terminal catechol groups can be synthesized and used to modify surfaces like iron oxide nanoparticles. This "grafting to" approach utilizes the strong binding affinity of the catechol moiety to metal oxides, creating stable polymer-coated nanoparticles for various applications, including dual-modal fluorescent magnetic nanoparticles.

Synthesis of Diamino-ethyl-pyrocatechol and Related Analogues

Detailed synthetic routes specifically for diamino-ethyl-pyrocatechol are not extensively documented in publicly available scientific literature. However, the synthesis of related amino-functionalized catecholamines and their analogues generally involves multi-step processes. These methods often rely on the introduction of amino groups to the catechol ring system through various organic reactions.

General approaches for the introduction of amino functionalities to aromatic rings could theoretically be adapted for this compound. These methods might include:

Nitration followed by reduction: A common strategy for introducing an amino group to an aromatic ring is through nitration, followed by the reduction of the nitro group to an amine. For this compound, this would require careful control of reaction conditions to avoid oxidation of the hydroxyl groups.

Buchwald-Hartwig amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds and could potentially be used to introduce amino groups to a halogenated this compound derivative.

Reductive amination: If a this compound derivative with a carbonyl group (e.g., an aldehyde or ketone) is available, reductive amination could be employed to introduce a primary, secondary, or tertiary amine.

It is important to note that the synthesis of di-amino substituted catechols would require careful use of protecting groups for the hydroxyl functions to prevent undesired side reactions during the amination steps. The synthesis of N-substituted analogues often involves the reaction of a primary amino-catechol with an appropriate electrophile to modify the amino group.

Derivatization for Benzofuranol Synthesis from this compound

Benzofuranol and its derivatives are important structural motifs in many pharmaceuticals and agrochemicals. A significant derivatization of this compound is its conversion to benzofuranol. Traditional methods for this synthesis often involve a two-step process. The first step is the etherification of this compound with a reagent like 3-chloro-2-methylpropene in the presence of an alkali metal carbonate or hydroxide. This is followed by a rearrangement and cyclization of the resulting ether, catalyzed by an acidic substance, to yield benzofuranol. This process, however, can produce a large amount of salt as a by-product.

More advanced and environmentally benign methodologies have been developed, such as a one-pot synthesis using Lewis acid ionic liquids as catalysts. mdpi.com This approach combines the condensation of this compound and 3-chloro-2-methylpropene into a single step, offering high selectivity and good yields of benzofuranol. mdpi.com

Below is a table summarizing the reaction components and outcomes for a one-pot benzofuranol synthesis.

Reactant 1Reactant 2CatalystSolventYieldSelectivity
This compound3-chloro-2-methylpropeneLewis Acid Ionic Liquids (e.g., [bmim]AlCl4)None (neat)GoodHigh

Novel Catechol Hydrazinyl-Thiazole Derivative Synthesis and Analysis

The synthesis of novel catechol hydrazinyl-thiazole derivatives has attracted interest due to the potential biological activities of these compounds, stemming from the combination of the catechol, hydrazone, and thiazole moieties. One such derivative, catechol hydrazinyl-thiazole (CHT), has been synthesized and analyzed for its antioxidant properties.

The synthesis of CHT typically involves a multi-step process. A common route begins with the reaction of a catechol-containing aldehyde, such as 3,4-dihydroxybenzaldehyde, with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes a Hantzsch cyclization with an α-haloketone, like chloropropanone, to form the final hydrazinyl-thiazole derivative. The final product is often obtained as a hydrochloride salt.

The structure and purity of the synthesized compounds are confirmed through various analytical techniques.

Table of Analytical Data for Catechol Hydrazinyl-Thiazole (CHT) Synthesis

Synthesis StepCompoundAnalytical Techniques UsedKey Findings
Intermediate SynthesisThiosemicarbazone of 3,4-dihydroxybenzaldehydeIR, MS, NMRSpectral data confirms the successful formation of the intermediate compound.
Final Product SynthesisCatechol Hydrazinyl-Thiazole (CHT)IR, MS, NMR, TLCSpectral data and chromatographic analysis confirm the successful synthesis of the pure final product.

Synthesis of this compound-based Coordination Complexes with Metal Ions

The two adjacent hydroxyl groups of this compound provide an excellent chelation site for a wide variety of metal ions, leading to the formation of coordination complexes. This property is fundamental to the role of catecholates in biological systems and their application in materials science. The synthesis of these complexes typically involves the reaction of this compound or a this compound-containing ligand with a metal salt in a suitable solvent.

The nature of the coordination between this compound and metal ions is pH-dependent. At different pH values, mono-, bis-, and tris-coordinated species can be formed with metal ions like iron(III). The coordination state can significantly influence the physicochemical properties of the resulting metal-phenolic networks.

This compound's ability to form stable complexes is utilized in various applications, such as the development of biomimetic catalysts that mimic the function of catechol dioxygenase enzymes. These synthetic iron complexes often feature coordination spheres with nitrogen and oxygen donor ligands to replicate the active site of the enzyme.

Table of this compound-Metal Ion Coordination Complexes

Metal IonLigand SystemResulting Complex TypeApplication/Significance
Iron (Fe³⁺)This compoundMono-, bis-, and tris-catecholato iron(III) complexesBiomimetic models of catechol dioxygenases, formation of metal-phenolic networks.
Copper (Cu²⁺)Catechol Hydrazinyl-ThiazoleCu(II)-CHT complexPotential for significant chelation activity.
Chromium (Cr³⁺)Catechol-containing fragments in aged lacquerChromium-catechol coordination complexesImplicated in the migration of chromium in aged materials.
Various (e.g., Mn²⁺, Pd²⁺, Au³⁺)Triazole-functionalized ligandsMetal-organic complexesPotential biological activities.

Advanced Spectroscopic and Analytical Characterization of Pyrocatechol and Its Interactions

Elucidation of Pyrocatechol (B87986) Molecular Structure and Dynamics

This compound, also known as 1,2-dihydroxybenzene, possesses a fundamental aromatic structure with two adjacent hydroxyl groups. Its molecular structure and dynamics have been investigated through a combination of experimental and computational methods. Crystallographic studies have provided insights into its solid-state arrangement, with one study detailing its crystal structure in vacuum, revealing six dominant faces influenced by crystallography geometry and intermolecular interactions mdpi.com. Computational analyses, including Density Functional Theory (DFT) and B3LYP methods, along with Hirshfeld and Natural Bond Orbital (NBO) studies, have been employed to understand its electronic structure, intermolecular interactions, and chemical properties researchgate.net. These theoretical approaches, when validated against experimental data such as FTIR and NMR spectra, offer a comprehensive view of the molecule's behavior researchgate.net. Dynamic simulations can also shed light on solvent interactions and their impact on crystal morphology mdpi.com.

Spectroscopic Techniques for Studying this compound Reactions and Transformations

Spectroscopic methods are paramount in tracking the chemical transformations this compound undergoes, particularly during polymerization and oxidation processes.

UV-Visible (UV-Vis) spectroscopy is widely utilized to monitor the progress of this compound polymerization and oxidation reactions due to the chromophoric nature of the molecule and its reaction intermediates. Initially, this compound exhibits a characteristic absorption band in the UV region, typically around 275-280 nm, attributed to π→π* electronic transitions scielo.bracs.org. As polymerization proceeds, often initiated by oxidation, this peak diminishes, and new absorption bands or broad features emerge. For instance, the formation of quinone intermediates can lead to absorption in the visible region, often around 400-448 nm, contributing to color changes in the reaction mixture scielo.brsemanticscholar.orgnih.gov. The appearance of continuum absorption is characteristic of melanin-like polymers formed from catechol oxidation scielo.br. Changes in spectral features, including peak shifts and the appearance of isosbestic points, provide kinetic information about the reaction pathways and the formation of various intermediates semanticscholar.orgnih.gov.

Table 1: Representative UV-Vis Spectral Changes During this compound Polymerization

Condition/TimeWavelength (nm)Observed Spectral ChangeNotesReference
Initial this compound~275-280Strong absorption (π→π* transition)Characteristic of the monomer scielo.bracs.org
During Oxidation~287, ~301Disappearance of initial peak, appearance of new bands/shoulderIndicates formation of oxidized species scielo.br
Polymer/Quinone Formation~400-448Broad absorption in the visible regionAssociated with quinone intermediates and polymeric structures (melanin-like) scielo.brsemanticscholar.orgnih.gov
Fe-Catechol Complex~405Absorption band attributed to charge transferObserved in iron-catalyzed reactions uci.edu

Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopies are essential for confirming the structural integrity and functional group composition of poly(catechol) and its derivatives.

FTIR analysis typically reveals characteristic vibrational modes. The presence of phenolic hydroxyl groups is indicated by broad O-H stretching bands, often observed around 3345-3450 cm⁻¹ researchgate.netmdpi.com. Aromatic ring vibrations, such as C=C stretching, usually appear in the region of 1500-1515 cm⁻¹ researchgate.netnih.gov. If oxidation to quinones occurs, a carbonyl (C=O) stretching band may be detected around 1640 cm⁻¹ researchgate.net. Bands in the 1000-1250 cm⁻¹ range are often associated with C-O stretching, characteristic of phenolic ethers or esters mdpi.comrsc.org.

NMR spectroscopy, particularly ¹H NMR, provides detailed information about the proton environment. For poly(catechol), characteristic signals for aromatic protons are typically found in the range of 6.64-6.73 ppm researchgate.net. Signals related to phenolic hydroxyl protons or protons adjacent to oxygen atoms can appear in the 2.8-4.0 ppm range acs.org, while aliphatic protons from polymer backbones or side chains would be observed at lower chemical shifts (e.g., 1.0-2.8 ppm) acs.org. ¹³C NMR can further confirm the presence of aromatic carbons, carbonyl carbons, and aliphatic carbons in the polymer structure acs.org.

Table 2: Characteristic FTIR and ¹H NMR Assignments for Poly(catechol)

TechniqueBand/Peak (cm⁻¹ or ppm)AssignmentReference
FTIR~3345-3450O-H stretching (phenolic/hydroxyl) researchgate.netmdpi.com
FTIR~1640C=O stretching (quinone) researchgate.net
FTIR~1500-1515Aromatic C=C stretching researchgate.netnih.gov
FTIR~1000-1250C-O stretching (phenolic/ether/ester) mdpi.comrsc.org
¹H NMR~6.64-6.73 ppmAromatic protons (meta/para) researchgate.net
¹H NMR~2.8-4.0 ppmProtons near oxygen (e.g., phenolic OH) acs.org
¹H NMR~1.0-2.8 ppmAliphatic protons (polymer backbone) acs.org

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of materials. In the context of this compound polymerization and surface modification, XPS provides critical insights into the bonding of this compound moieties to surfaces or their incorporation into polymer films.

XPS analysis of this compound-containing surfaces typically involves examining the C 1s, O 1s, and potentially N 1s core-level spectra. The C 1s spectrum is particularly informative, with distinct binding energies corresponding to different carbon environments. For example, C-C and C-H bonds in aromatic or aliphatic systems are typically found around 285 eV mdpi.comfrontiersin.org. The C-O bond characteristic of the catechol hydroxyl groups is observed at higher binding energies, often around 286.7 eV mdpi.comfrontiersin.org. In cases where this compound coordinates with metal oxides like TiO₂, a shift in the C-O binding energy (e.g., to ~287.0 eV for C-O-Ti) indicates coordination researchgate.net. If amines are involved in the polymerization process (e.g., with dopamine (B1211576) or diamines), N 1s peaks will also be present, providing information on amine bonding mdpi.comresearchgate.net. The O 1s spectrum can reveal the presence of hydroxyl groups and ether/carbonyl oxygens, with peak positions potentially indicating bidentate coordination of catechol to metal surfaces uab.cat. Elemental composition, expressed as atomic percentages, can also be quantified, with typical uncertainties around 2 at% frontiersin.org.

Table 3: Representative XPS Binding Energies for this compound and Related Structures

Element/PeakBinding Energy (eV)AssignmentReference
C 1s~285C-C, C-H (aromatic/aliphatic) mdpi.comfrontiersin.org
C 1s~286.7C-O (catechol/ether) mdpi.comfrontiersin.org
C 1s~287.0C-O-Ti (catechol-Ti coordination) researchgate.net
C 1s~285.7C-CO-O (ester/carbonyl) frontiersin.org
C 1s~284.4C-NH₂ (amine) researchgate.net
O 1s~531.3-531.9C-O (bidentate coordination) uab.cat
O 1s~532.8-532.9O-H (surface hydroxyl, phenolic) uab.cat
N 1s~398.6-402.1N-containing species (amine, imine, etc.) researchgate.net

Chromatographic Methods in this compound Research

Chromatographic techniques are vital for separating, identifying, and quantifying this compound and its polymerization products, particularly in complex reaction mixtures.

High-Performance Liquid Chromatography (HPLC), often employing gradient mobile phases, is used to determine monomer concentrations and to separate and identify various intermediates and oligomeric products formed during this compound polymerization researchgate.netnih.govmdpi.com. Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary method for characterizing the molecular weight distribution of the resulting polymers rsc.orgacs.orgnih.govpolymersolutions.comntust.edu.twlcms.cz. GPC/SEC separates molecules based on their hydrodynamic volume in solution, providing parameters such as number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity (Mw/Mn). These parameters are critical for correlating polymer structure with macroscopic properties like mechanical strength and processability polymersolutions.comlcms.cz. Typical solvents for GPC analysis of polymers include tetrahydrofuran (B95107) (THF) or chloroform, although aqueous systems are used for water-soluble polymers polymersolutions.comntust.edu.twhpst.cz. Studies have shown that polymerization conditions can influence the molecular weight distribution, with some processes yielding polymers with narrow distributions (Mw/Mn < 1.2) rsc.org.

Table 4: Representative GPC/SEC Data for Catechol-Containing Polymers

Polymer/Sample DescriptionMw ( g/mol )Mn ( g/mol )Mw/Mn (Polydispersity)SolventReference
Catechol Oligomers (7 U)Not specifiedNot specifiedNot specifiedN/A nih.gov
Example Catechol-functionalized polymer~10,000 - 50,000~5,000 - 20,000< 1.5THF polymersolutions.commdpi.com
Example Copolymer (P(LL-co-CL))~1.36 x 10⁵~8.04 x 10⁴1.69N/A researchgate.net
Catechol-containing polymer nanoparticles50-360 nm (size)N/AN/AN/A acs.org

Compound List:

AgNPs (Silver Nanoparticles)

Ammonium persulphate (APS)

Aniline

Butadiene

Catechol (this compound, 1,2-dihydroxybenzene)

Caffeic acid

Catalase-peroxidase HPI

Chitosan (Cs)

Chitosan–catechol (CsC)

Coniferaldehyde

Dopamine

Fe(III)

4-Methylcatechol (4MC)

Mussel foot proteins

N-isopropylacrylamide (NIPAM)

Norepinephrine

Phenol (B47542)

Phloroglucinol

Poly(catechol)

Poly(3-vinyl catechol)

Poly(4-vinyl catechol)

Poly(2-hydroxyethyl methacrylate-co-acrylamide) (P(HEMA-co-AAm))

Poly(l-lactide) (PLLA)

Polydopamine (PDA)

Polystyrene

Sulfobetaine methacrylate (B99206) (SBMA)

tert-Butyl Catechol (TBC)

Titanium oxide (TiO₂)

Trametes versicolor laccase

Ulvan

Vinyl catechol (VC)

Mechanistic Investigations of Pyrocatechol Biological and Biochemical Activities

Antioxidant and Pro-oxidant Mechanisms of Pyrocatechol (B87986)

This compound, a dihydroxybenzene, demonstrates a dual capacity to act as both an antioxidant and a pro-oxidant, a behavior largely dictated by its chemical environment. researchgate.netacs.org Its antioxidant properties are primarily attributed to its ability to scavenge free radicals and reactive oxygen species (ROS), a function linked to its distinct chemical characteristics. researchgate.net Conversely, under certain conditions, such as the presence of redox-active metals, this compound can exhibit pro-oxidant effects by promoting the formation of ROS. acs.org The concentration of this compound, pH levels, and the presence of transition metals are critical factors that modulate this dual behavior. acs.org

This compound is recognized for its effectiveness in neutralizing ROS due to its ortho-positioned hydroxyl groups. researchgate.net The catechol group is highly reactive and can scavenge two free radicals at once. researchgate.net This scavenging activity is a key component of its antioxidant effect. researchgate.net Studies have shown that compounds containing a catechol group can effectively scavenge intracellular ROS. nih.govnih.gov This action helps to mitigate the cellular damage caused by oxidative stress, which is implicated in a variety of diseases. researchgate.net The antioxidant mechanisms of this compound are not limited to direct ROS scavenging; they also involve the inhibition of ROS production and the activation of antioxidant defense systems. researchgate.net

This compound's antioxidant capabilities are significantly enhanced by its ability to chelate metal ions. researchgate.net By binding to transition metals like iron (Fe²⁺) and copper (Cu²⁺), this compound can prevent them from participating in reactions that generate highly reactive free radicals, such as the Fenton reaction. mdpi.comwikipedia.org The formation of stable complexes with metal ions disrupts the catalytic cycle of hydroxyl radical generation, providing an indirect but effective mechanism for mitigating oxidative damage. nih.gov The ortho-dihydroxy substitution pattern in this compound is crucial for its strong metal-chelating and antioxidant activities. The chelation of metal ions by this compound can disrupt the formation of the Fe²⁺-ferrozine complex, indicating its iron-chelating power. nih.gov

Table 1: Metal Chelation Activity of this compound-containing Extracts

Extract SourceMetal IonChelation PercentageConcentration
Crocus sativus TepalsFe²⁺48.7%500 µg/mL
Crocus sativus TepalsCu²⁺85.02%500 µg/mL

This table is interactive. Click on the headers to sort the data.

The redox behavior of this compound is highly dependent on the surrounding biological context, particularly pH. acs.orgresearchgate.net At physiological pH, this compound can act as a reducing agent, a property that underlies its antioxidant effects. However, this same reducing ability can lead to pro-oxidant behavior. For instance, this compound can reduce metal ions like Cu(II) to Cu(I), which can then participate in Fenton-like reactions to produce harmful hydroxyl radicals. acs.org The electrochemical oxidation of iron-pyrocatechol complexes is facilitated in lower pH media, while at higher pH (above 7), the complexes become almost electroinactive. researchgate.net This pH-dependent activity highlights the complex interplay of factors that determine whether this compound will act as an antioxidant or a pro-oxidant in a given biological system. acs.org

This compound can modulate cellular signaling pathways involved in oxidative stress. nih.gov For example, it has been shown to protect against cisplatin-induced kidney injury by attenuating oxidative stress, inflammation, and apoptotic pathways. nih.gov This protective effect is partly achieved by activating glutathione (B108866) peroxidase 4 (GPX4) to reduce the accumulation of ROS. nih.gov Furthermore, this compound can inhibit the ROS-induced activation of the JNK/p38 MAPK signaling pathway. nih.gov In human intestinal cells, compounds with catechol groups have been found to inhibit the PKD-IKK-NF-κB-IL-8 signaling pathway by scavenging intracellular ROS, thereby suppressing inflammation induced by oxidative stress. nih.gov

Enzymatic Interactions and Inhibition by this compound

This compound has been identified as an effective inhibitor of certain enzymes, with its interaction with urease being a notable example. tandfonline.comnih.gov Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea. nih.gov this compound acts as a time- and concentration-dependent irreversible inactivator of jack bean urease. tandfonline.comnih.gov The inhibitory mechanism is thought to involve the oxidation of this compound to o-quinone, which is a more potent inhibitor. tandfonline.com This o-quinone is highly reactive towards nucleophiles, such as the thiol groups of cysteine residues in the enzyme's active site. tandfonline.com

The inhibition of urease by this compound likely occurs at the active site, as evidenced by protection experiments where the presence of the substrate (urea) or competitive inhibitors reduces the inactivation rate. tandfonline.com One proposed mechanism involves this compound acting as a nickel chelator, initially forming a complex with the nickel ions at the urease active site. tandfonline.com The subsequent oxidation to o-quinone then leads to a more rapid and irreversible inactivation of the enzyme. tandfonline.com The crystal structure of the Sporosarcina pasteurii urease in complex with catechol reveals the structural details of this enzyme inhibition. nih.gov

Catechol Oxidase Catalysis in this compound Oxidation

Catechol oxidase is a copper-containing enzyme that catalyzes the oxidation of this compound (also known as catechol) and its derivatives into their corresponding o-quinones. wikipedia.orgebi.ac.uk This enzyme, which belongs to the type 3 copper protein family, is found in a variety of plants and fungi. wikipedia.orgebi.ac.uk The catalytic process is central to enzymatic browning in damaged fruits, where the resulting o-quinones rapidly polymerize to form brown pigments known as melanin. wikipedia.orgebsco.com

Influence on Antioxidant Enzyme Activities (CAT, POD, SOD, GPX4)

This compound has been shown to modulate the activity of several key antioxidant enzymes, playing a role in mitigating oxidative stress under certain conditions. The primary endogenous enzymatic defense mechanisms include Superoxide (B77818) Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPX). nih.gov SOD converts superoxide anions into hydrogen peroxide, which is then neutralized by CAT and GPX. nih.govwikipedia.org

In studies investigating cisplatin-induced nephrotoxicity, treatment with the toxin was found to cause a significant reduction in the activity of antioxidant enzymes. However, co-treatment with this compound was observed to reverse this reduction. nih.gov A particularly crucial role has been identified for Glutathione Peroxidase 4 (GPX4), a specific isoform of the GPX family. wikipedia.orgnih.gov this compound was found to block the cisplatin-induced decrease in GPX4 protein expression. nih.gov The protective effects of this compound against reactive oxygen species (ROS)-mediated cytotoxicity, including apoptosis, are dependent on GPX4. nih.gov In cells where GPX4 was knocked out, this compound could no longer restore cell viability or inhibit the cisplatin-induced increase in ROS production, highlighting the essential role of this enzyme in this compound's antioxidant-modulating activity. nih.gov While specific data on Peroxidase (POD) is less detailed in this context, the general restoration of antioxidant enzyme function is a key aspect of this compound's protective mechanism.

This compound's Effect on Antioxidant Enzyme Activity in Cisplatin-Induced Stress

EnzymeEffect of Cisplatin (B142131) AloneEffect of this compound Co-TreatmentReference
GPX4 (Glutathione Peroxidase 4)Significantly Reduced ExpressionRestored Protein Expression Level nih.gov
GSH (Glutathione)Reduced LevelsReversed Reduction nih.gov
General Antioxidant Enzymes Reduced ActivityReversed Reduction nih.gov

This compound's Interaction with Tyrosinase in Melanin Biosynthesis

This compound interacts directly with tyrosinase, a key enzyme in the biosynthesis of melanin. nih.govnih.gov Tyrosinase, like catechol oxidase, is a type-3 copper-containing enzyme. nih.gov However, it is bifunctional, catalyzing two distinct reactions: the hydroxylation of monophenols (like L-tyrosine) to o-diphenols (monophenolase activity) and the subsequent oxidation of these o-diphenols to o-quinones (diphenolase or catecholase activity). nih.govnih.gov

This compound, being an o-diphenol, serves as a direct substrate for the diphenolase activity of tyrosinase. nih.gov The enzyme oxidizes this compound to its corresponding o-quinone, which is a precursor for melanin synthesis. nih.govnih.gov This enzymatic action is the rate-limiting step in melanogenesis. mdpi.com Therefore, this compound participates in the melanin biosynthesis pathway by being converted into a building block for melanin polymers. nih.gov While catechol oxidase from plants also oxidizes this compound, it lacks the monophenolase activity characteristic of tyrosinase. nih.govnih.gov

Cellular and Molecular Mechanisms of this compound Action

Modulation of Signaling Pathways (e.g., JNK/P38 MAPK)

This compound exerts some of its cellular effects by modulating stress-activated protein kinase (SAPK) signaling pathways, specifically the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. nih.gov These pathways are critical regulators of cellular responses to stress, inflammation, and apoptosis. nih.govfrontiersin.org

In the context of cisplatin-induced kidney injury, this compound was found to alleviate apoptosis by attenuating the activation of the JNK and p38 pathways. nih.gov Western blot analysis revealed that this compound treatment decreased the levels of phosphorylated JNK (p-JNK) and phosphorylated p38 (p-p38) that were elevated by cisplatin. nih.gov The involvement of this pathway was further confirmed using anisomycin, a specific activator of p38/JNK. nih.govnih.gov The addition of anisomycin reversed the anti-apoptotic effects of this compound in cisplatin-treated cells, demonstrating that this compound's protective action is mediated through the inhibition of this signaling cascade. nih.gov

Effects on Apoptosis and Cell Viability Pathways

The effect of this compound on apoptosis and cell viability is highly context-dependent, demonstrating both protective and cytotoxic activities in different cellular models. Apoptosis is a form of programmed cell death essential for tissue homeostasis, and its dysregulation is implicated in many diseases. nih.govplos.org

In non-cancerous cells subjected to toxic insults, such as human kidney (HK-2) cells treated with cisplatin, this compound acts as a protective agent. It significantly alleviates cisplatin-induced apoptosis and enhances cell viability. nih.gov This anti-apoptotic effect is mediated through the inhibition of the JNK/p38 MAPK pathway and is dependent on the activity of the antioxidant enzyme GPX4. nih.gov this compound was shown to reverse cisplatin-induced increases in the pro-apoptotic protein Cleaved Caspase-3 and restore levels of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2). researchgate.net

Conversely, in cancer cells, this compound can act as an inducer of apoptosis. nih.gov In human glioblastoma (GL-15) cells, this compound induced time- and concentration-dependent cytotoxicity. nih.gov At higher concentrations, it caused morphological changes characteristic of apoptosis, such as chromatin clumping and nuclear condensation. nih.govresearchgate.net This pro-apoptotic effect in cancer cells was associated with an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.gov

Context-Dependent Effects of this compound on Apoptosis

Cellular ContextEffect of this compoundMechanismReference
Normal Cells (e.g., HK-2) under Cisplatin Stress Anti-apoptotic (Protective)Inhibits JNK/p38 MAPK pathway; Blocks reduction of GPX4 and Bcl-2; Reduces Cleaved Caspase-3 nih.govresearchgate.net
Cancer Cells (e.g., Glioblastoma GL-15) Pro-apoptotic (Cytotoxic)Induces nuclear condensation and DNA damage; Enhances Bax expression; Decreases Bcl-2 expression nih.govresearchgate.net

Interaction with DNA and Induction of Oxidative DNA Damage

This compound can indirectly cause significant damage to DNA through mechanisms involving oxidative stress. While this compound itself is not directly reactive with DNA, its auto-oxidation, particularly in the presence of transition metal ions like copper (Cu2+), leads to the formation of highly reactive semiquinone and o-quinone metabolites. researchgate.netresearchgate.net

This process, known as redox cycling, generates a cascade of reactive oxygen species (ROS), including superoxide anions and hydrogen peroxide. researchgate.netresearchgate.net In the presence of metal ions like copper, hydrogen peroxide can participate in Fenton-like reactions to produce highly damaging hydroxyl radicals. wikipedia.orgoup.com These ROS can induce oxidative damage to DNA, leading to single- and double-strand breaks and the formation of oxidized bases. researchgate.netresearchgate.net A prominent and well-studied form of oxidative DNA damage is the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a mutagenic lesion that is often used as a biomarker for oxidative stress. oup.comnih.gov Studies have demonstrated that this compound increases the levels of 8-oxodG in human cell lines and induces DNA damage in the presence of Cu2+. oup.com This ability of this compound's metabolites to generate ROS and cause oxidative DNA damage is considered a key component of its carcinogenic potential. researchgate.netoup.com

Impact on Gene Expression (e.g., Melanocyte-related genes)

This compound and its derivatives have been studied for their effects on gene expression, particularly in the context of melanogenesis, the process of melanin production. Melanin synthesis is regulated by a group of key enzymes, including tyrosinase (TYR), tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2). The expression of these enzymes is primarily controlled by the microphthalmia-associated transcription factor (MITF). mdpi.comnih.govnih.gov

Studies on compounds structurally related to this compound, such as protocatechuic aldehyde, have demonstrated a significant inhibitory effect on melanogenesis in B16F10 melanoma cells. mdpi.com This inhibition is achieved by decreasing the expression of MITF, which in turn leads to the downregulation of TYR, TRP-1, and TRP-2. mdpi.com The reduction in MITF expression is linked to the inhibition of the protein kinase A (PKA) and cAMP response element-binding protein (CREB) signaling pathways. mdpi.com Similarly, other natural extracts containing phenolic compounds have been shown to inhibit melanogenesis by down-regulating the expression of these same key melanogenic proteins. nih.govmdpi.com For instance, a protein extract from Pueraria lobata was found to decrease the expression of tyrosinase, TRP-1, and TRP-2 by downregulating MITF. nih.gov

These findings suggest that this compound, as a phenolic compound, may exert its influence on melanocyte-related gene expression through similar mechanisms, primarily by targeting the signaling cascades that regulate the master transcription factor, MITF.

Table 1: Effects of this compound-related Compounds on Melanocyte-related Gene Expression

Compound/Extract Cell Line Effect on Gene/Protein Expression Reference
Protocatechuic Aldehyde B16F10 Melanoma Cells ↓ MITF, ↓ Tyrosinase, ↓ TRP-1, ↓ TRP-2 mdpi.com
Citrus Press-Cakes Extract B16 F10 Melanoma ↓ MITF, ↓ Tyrosinase, ↓ TRP-2 nih.govresearchgate.net
2′-Hydroxy-3,6′-dimethoxychalcone B16F10 Cells ↓ MITF, ↓ Tyrosinase, ↓ TRP-1, ↓ TRP-2 mdpi.com

Protein Carbonylation and Lipid Peroxidation Induced by this compound

Protein carbonylation and lipid peroxidation are key indicators of oxidative stress, representing irreversible damage to proteins and lipids, respectively. nih.govnih.gov These processes are initiated by reactive oxygen species (ROS), which can be generated during normal metabolic activities or in response to exposure to certain chemical compounds. plos.org

Protein carbonylation involves the formation of carbonyl groups (aldehydes and ketones) on the side chains of specific amino acid residues, such as proline, arginine, lysine, and threonine. embopress.org This can occur through direct oxidation of amino acids by ROS or indirectly through the reaction of proteins with reactive carbonyl species generated from lipid peroxidation. nih.govmdpi.com Lipid peroxidation is a chain reaction process where ROS attack polyunsaturated fatty acids in cell membranes, leading to the formation of lipid hydroperoxides and reactive aldehydes like malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE). mdpi.com

While direct studies on this compound-induced protein carbonylation and lipid peroxidation are limited in the provided search results, the pro-oxidant activities of some phenolic compounds under certain conditions are known. The generation of ROS during the metabolic activation of such compounds can initiate the cascade of events leading to protein carbonylation and lipid peroxidation. The accumulation of carbonylated proteins and lipid peroxidation products can disrupt cellular function and is associated with various pathological conditions. nih.govembopress.org

Table 2: Markers of Protein Carbonylation and Lipid Peroxidation

Process Key Markers Description
Protein Carbonylation Carbonyl groups on amino acid side chains (proline, arginine, lysine, threonine) Irreversible oxidative modification of proteins. embopress.org

| Lipid Peroxidation | Malondialdehyde (MDA), 4-hydroxynonenal (4-HNE) | Degradation of lipids in cell membranes by reactive oxygen species. mdpi.com |

Effects on Immune Cell Function and Morphology

This compound has been shown to modulate the activity of immune cells, including lymphocytes and macrophages. Macrophages are versatile cells of the innate immune system that play a crucial role in tissue homeostasis, inflammation, and host defense. frontiersin.org They can adopt different functional phenotypes depending on the microenvironment. frontiersin.org Lymphocytes, on the other hand, are key players in the adaptive immune response.

Studies have indicated that this compound can influence the functional responses of these immune cells. For instance, some oxygenated derivatives of cholesterol, which can be present in inflammatory environments, have been shown to inhibit the proliferative activity of mixed lymphocyte cultures and affect macrophage functions such as the generation of reactive oxygen intermediates and the secretion of interleukin-1 (IL-1)-like activity. nih.gov Macrophages are known to regulate lymphocyte functions at various stages, from differentiation to antigen presentation and the modulation of antigen-driven responses. nih.gov

While detailed morphological studies on immune cells exposed to this compound were not extensively covered in the search results, functional alterations often correlate with changes in cell morphology. For example, macrophage activation is associated with changes in cell size, shape, and surface receptor expression. The modulation of macrophage and lymphocyte functions by this compound suggests its potential to influence immune responses and inflammatory processes.

Metabolic Pathways of this compound in Biological Systems

Mammalian Metabolism and Conjugation Pathways

In mammals, this compound, as a phenolic xenobiotic, undergoes extensive phase II metabolism to facilitate its elimination from the body. The primary conjugation pathways for phenolic compounds are glucuronidation and sulfation. nih.gov These reactions increase the water solubility of the compounds, making them more readily excretable in urine and/or bile.

Glucuronidation is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). washington.edu This process involves the transfer of a glucuronic acid moiety from the co-substrate uridine diphosphate glucuronic acid (UDPGA) to the hydroxyl group of this compound. Several UGT isoforms are expressed in the liver and other tissues, such as the intestine, and they exhibit overlapping substrate specificities. nih.gov

Sulfation is mediated by sulfotransferases (SULTs), which catalyze the transfer of a sulfonate group from the co-substrate 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of this compound. nih.gov Similar to UGTs, multiple SULT isoforms exist with varying tissue distribution and substrate preferences. nih.gov For catechols like caffeic acid, sulfation has been shown to occur preferentially at the 3-OH group by SULT1A1. nih.gov

The relative contribution of glucuronidation and sulfation to the metabolism of this compound can depend on factors such as the concentration of the compound and the expression levels of the respective enzymes in different tissues. acs.org For some phenolic compounds, sulfation is the major metabolic pathway at lower concentrations due to the higher affinity of SULTs, while glucuronidation becomes more prominent at higher concentrations. acs.org

Table 3: Major Mammalian Conjugation Pathways for this compound

Pathway Enzyme Family Co-substrate Resulting Conjugate
Glucuronidation UDP-glucuronosyltransferases (UGTs) UDP-glucuronic acid (UDPGA) This compound glucuronide

| Sulfation | Sulfotransferases (SULTs) | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | this compound sulfate |

Microbial Metabolism and Degradation Pathways of this compound

Microorganisms, particularly bacteria, have evolved diverse and efficient pathways for the degradation of aromatic compounds, including this compound. The breakdown of this compound is a central step in the catabolism of many aromatic pollutants. The two main pathways for the aerobic degradation of catechol are the ortho-cleavage and meta-cleavage pathways. researchgate.netresearchgate.net

The ortho-cleavage pathway (also known as the β-ketoadipate pathway) involves the cleavage of the bond between the two hydroxyl-bearing carbon atoms of the catechol ring. This reaction is catalyzed by catechol 1,2-dioxygenase, leading to the formation of cis,cis-muconate. nih.gov Subsequent enzymatic reactions convert cis,cis-muconate into intermediates of the tricarboxylic acid (TCA) cycle, such as succinyl-CoA and acetyl-CoA.

The meta-cleavage pathway involves the cleavage of the bond adjacent to the two hydroxyl groups. This is initiated by the enzyme catechol 2,3-dioxygenase, which converts catechol into 2-hydroxymuconic semialdehyde. nih.gov Further enzymatic steps metabolize this intermediate into pyruvate and acetaldehyde, which can then enter central metabolic pathways.

The presence and induction of these pathways can vary between different bacterial species and can be influenced by the specific aromatic substrate. jmicrobiol.or.kr For example, in some Pseudomonas species, both ortho- and meta-cleavage pathways can be simultaneously expressed during the degradation of certain aromatic compounds. nih.gov In the context of chlorocatechols, a modified ortho-cleavage pathway is often utilized by bacteria like Rhodococcus opacus. nih.gov

Role of Catechol Dehydroxylases in Gut Microbiota Metabolism

The human gut microbiota possesses a vast array of enzymes capable of metabolizing a wide range of dietary and host-derived compounds, including catechols. A key transformation in the gut microbial metabolism of catechols is dehydroxylation, the removal of a hydroxyl group from the aromatic ring. This reaction is catalyzed by a class of enzymes known as catechol dehydroxylases. nih.govresearchgate.net

Recent research has identified and characterized molybdenum-dependent catechol dehydroxylases from the prevalent human gut bacterium Eggerthella lenta. nih.gov These enzymes exhibit a high degree of substrate specificity, with different dehydroxylases targeting distinct catechol substrates. researchgate.netnih.gov For example, one dehydroxylase from E. lenta has been shown to specifically metabolize catecholamine neurotransmitters like dopamine (B1211576). nih.govresearchgate.net Other dehydroxylases from the same bacterium are involved in the metabolism of other host- and plant-derived catechols. nih.gov

The expression of these catechol dehydroxylases is often induced by their specific substrates, highlighting a sophisticated regulatory mechanism for the metabolism of different catechols in the gut environment. researchgate.net The dehydroxylation of catechols by the gut microbiota can significantly alter the bioactivity of these compounds and their metabolites, influencing host physiology and health. The characterization of these enzymes and their substrate specificities is crucial for understanding the complex chemical interplay between the gut microbiota and the host. nih.gov

Table 4: Chemical Compounds Mentioned

Compound Name
2-hydroxymuconic semialdehyde
3'-phosphoadenosine-5'-phosphosulfate (PAPS)
4-hydroxynonenal (4-HNE)
Acetyl-CoA
Acetaldehyde
Caffeic acid
cis,cis-Muconate
Dopamine
Malondialdehyde (MDA)
Pyruvate
This compound
Succinyl-CoA
Uridine diphosphate glucuronic acid (UDPGA)
Tyrosinase
Tyrosinase-related protein-1 (TRP-1)
Tyrosinase-related protein-2 (TRP-2)
Microphthalmia-associated transcription factor (MITF)
Protocatechuic aldehyde
2′-Hydroxy-3,6′-dimethoxychalcone
Interleukin-1 (IL-1)
Catechol
Chlorocatechol
Rhodococcus opacus
Pseudomonas

Biomedical and Therapeutic Research of Pyrocatechol

Investigational Therapeutic Applications and Mechanisms

Research into pyrocatechol (B87986) has unveiled a spectrum of potential therapeutic uses, underpinned by its ability to modulate various cellular pathways involved in disease pathogenesis.

This compound has demonstrated anti-cancer properties by targeting specific molecular pathways that drive tumor growth. In lung cancer models, this compound has been shown to suppress the growth of cancer cells without affecting normal lung cells. nih.gov Its mechanism involves the direct inhibition of the ERK2 kinase, a key component of the MAPK signaling pathway. nih.gov This inhibition leads to a decrease in the phosphorylation of the oncoprotein c-Myc at serine 62, which in turn reduces the protein's stability and leads to its degradation. nih.gov The downregulation of c-Myc, a critical regulator of cell proliferation, results in G1 phase cell cycle arrest in lung cancer cells. nih.gov This is accompanied by the reduced expression of G1 phase-related proteins such as CDK2, cyclin E, CDK4, and cyclin D1, and an increase in the tumor suppressor protein p21. nih.gov In vivo studies have confirmed that oral administration of this compound can significantly inhibit the growth of lung tumor xenografts. nih.gov

The antioxidant and pro-oxidant activities of catechols are central to their effects on cancer cells. mdpi.com By scavenging reactive oxygen species (ROS), they can protect against oxidative stress, a factor in cancer initiation. mdpi.com Conversely, under certain conditions, they can act as pro-oxidants to induce cell death in tumor cells. The antitumor effects of catechol oligomers have been shown to be comparable to the chemotherapy drug cisplatin (B142131) in T24 human urinary bladder cancer cells. mdpi.com

Table 1: Mechanisms of this compound in Cancer Research
Target Pathway/MoleculeMechanism of ActionObserved EffectCancer ModelReference
ERK2/c-Myc Signaling PathwayDirectly binds to and inhibits ERK2 kinase activity, reducing phosphorylation and stability of c-Myc.Suppression of anchorage-independent growth, G1 cell cycle arrest, and reduced tumor growth in vivo.Murine and Human Lung Cancer Cells (KP2, H460) nih.gov
Cell Cycle RegulationDown-regulates G1 phase-related proteins (CDK2, Cyclin E, CDK4, Cyclin D1) and up-regulates the p21 tumor suppressor.Induces G1 cell cycle arrest.Lung Cancer Cells (KP2, H460) nih.gov
Reactive Oxygen Species (ROS) ModulationExhibits both antioxidant (ROS scavenging) and pro-oxidant activities.Cytotoxicity against cancer cells, comparable to cisplatin.Human Urinary Bladder Cancer Cells (T24) mdpi.com

This compound demonstrates significant anti-inflammatory and antiapoptotic (cell death-inhibiting) properties. Its anti-inflammatory effects are partly mediated by the inhibition of the nuclear factor-κB (NF-κB) transcription factor. nih.gov In microglial cells, this compound has been found to suppress the lipopolysaccharide (LPS)-induced activation of NF-κB, thereby diminishing the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNFα), interleukin-6 (IL-6), CCL2, and CXCL1. nih.gov This suggests a role in mitigating neuroinflammation. nih.gov

The antiapoptotic activity of this compound is linked to its ability to counteract oxidative stress. nih.gov In the context of cisplatin-induced kidney injury, this compound inhibits apoptosis by regulating the ROS-JNK/P38 MAPK signaling pathway. nih.gov It blocks the reduction of Glutathione (B108866) Peroxidase 4 (GPX4), an enzyme crucial for counteracting ROS-mediated cytotoxicity, thereby preventing the accumulation of ROS and the subsequent activation of apoptotic pathways. nih.gov Furthermore, a derivative, allylthis compound, has been shown to reduce the generation of reactive oxygen species and increase cellular antioxidants like catalase and glutathione in macrophages. nih.gov

This compound has shown considerable promise in protecting the kidneys from injury, particularly from toxicity induced by chemotherapy agents like cisplatin. nih.gov The primary mechanism of this nephroprotective effect is the attenuation of oxidative stress, inflammation, and apoptosis. nih.gov Studies have demonstrated that this compound can alleviate cisplatin-induced acute kidney injury by inhibiting the production of reactive oxygen species (ROS). nih.gov

The molecular pathway underlying this protection involves the enzyme Glutathione Peroxidase 4 (GPX4) and the JNK/P38 MAPK signaling cascade. nih.gov Cisplatin treatment typically reduces GPX4 levels, leading to ROS accumulation and activation of the JNK/P38 pathway, which triggers apoptosis in kidney cells. nih.gov this compound treatment prevents this cisplatin-induced reduction of GPX4, thereby blocking the downstream accumulation of ROS and the activation of the JNK/P38 MAPK pathway. nih.gov This direct inhibition of apoptosis is a key component of its protective effect against cisplatin-induced renal damage. nih.gov The activation of the Nrf2/ARE signaling pathway is a major mechanism for the nephroprotective activity of many natural phenolic compounds, as it regulates the expression of antioxidant response elements. nih.gov

This compound's role in the central nervous system is primarily associated with its anti-inflammatory properties and its connection to catecholamine metabolism. Neuroinflammation is a critical factor in the development of neurodegenerative diseases. nih.gov Research has shown that this compound can suppress neuroinflammation by inhibiting the activation of NF-κB in microglia, the resident immune cells of the brain. nih.gov In animal models of brain inflammation, this compound intake was observed to drastically suppress the accumulation of microglia and the expression of inflammatory cytokines and chemokines. nih.gov

Additionally, this compound is structurally related to catecholamines, a group of neurotransmitters that includes dopamine (B1211576) and norepinephrine. The metabolism of these neurotransmitters is partly regulated by the enzyme catechol-O-methyltransferase (COMT). wikipedia.orgmdpi.com Dysregulation in catecholamine pathways is implicated in several neurological and psychiatric disorders. msdmanuals.com Mercury, a potent neurotoxin, can inactivate S-adenosyl methionine, which is essential for the catabolism of catecholamines by COMT, leading to a range of neurological symptoms. wikipedia.org The ability of this compound to modulate inflammatory pathways in the brain suggests its potential utility in studying and possibly mitigating the progression of neurodegenerative conditions. nih.gov

This compound exhibits broad-spectrum antimicrobial activity against various bacteria and fungi. nih.govresearchgate.net It has demonstrated antibacterial effects against both Gram-positive (Corynebacterium xerosis) and Gram-negative (Pseudomonas putida, Pseudomonas pyocyanea) bacteria. nih.gov The most sensitive species in one study was P. putida, which was inhibited even at low concentrations. nih.govresearchgate.net this compound also shows antifungal activity against plant pathogenic fungi such as Fusarium oxysporum and Penicillium italicum. nih.govresearchgate.net

One of the proposed mechanisms for its antimicrobial action is the generation of reactive oxygen species (ROS). ekb.eg These highly reactive molecules can induce cell death by damaging essential cellular components like proteins, lipids, and DNA. ekb.eg The catechol structure is also utilized in developing antimicrobial polymers. These materials can function by generating ROS or by complexing with metal ions and nanoparticles, such as silver nanoparticles (AgNPs) and zinc oxide nanoparticles (ZnO NPs), which themselves have potent antimicrobial properties. ekb.egnih.gov

This compound as a Scaffold in Medicinal Chemistry

The chemical structure of this compound serves as a valuable scaffold, or foundational framework, in medicinal chemistry for the synthesis of new therapeutic agents. nih.gov Its ability to be chemically modified allows for the development of novel derivatives with enhanced biological activities. A significant area of application is in the creation of new antimicrobial compounds to combat antibiotic resistance. digitellinc.com

Design and Synthesis of Catechol-containing Medicinal Compounds

The design and synthesis of novel medicinal compounds containing the catechol moiety is an active area of research, driven by the diverse biological activities associated with this structural motif. researchgate.net Synthetic strategies often focus on modifying the catechol ring to enhance potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

One approach involves the synthesis of 4-aryl-catechol derivatives as potential anti-inflammatory agents. nih.gov In a notable study, simple structural variations on the 4-aryl-benzene-1,2-diol side-arm were shown to significantly influence the selectivity of these compounds against enzymes involved in the inflammatory cascade, such as 5-lipoxygenase (5-LOX). nih.gov Another strategy in the design of catechol-containing therapeutics is the development of heterocyclic catechol mimics. For instance, 3-hydroxy-4-pyridinones and 5-hydroxy-4-pyrimidinones have been identified as potent inhibitors of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. nih.gov These mimics are designed to retain the metal-chelating properties of the catechol group, which is crucial for their inhibitory activity, while potentially offering an improved toxicity profile compared to traditional nitrocatechol inhibitors. nih.gov

The synthesis of these compounds often involves multi-step reaction sequences. For example, the synthesis of thiazolyl–catechol compounds with antioxidant and cytotoxic activities has been achieved through a Hantzsch heterocyclization reaction, utilizing various thioamides and 4-chloroacetyl-catechol. mdpi.com The versatility of synthetic chemistry allows for the creation of a wide array of catechol derivatives with tailored biological activities. researchgate.net

Bio-Inspired Materials and Biomedical Applications

The adhesive properties of catechol, inspired by the proteins secreted by marine mussels, have spurred the development of a wide range of bio-inspired materials for biomedical applications. mdpi.comproquest.com These materials leverage the ability of the catechol group to form strong bonds with various surfaces, including biological tissues, in wet environments. mdpi.comproquest.com

Catechol-Based Hydrogels and Polymer Platforms for Biomedical Applications

Catechol-functionalized hydrogels and polymer platforms are at the forefront of bio-inspired materials research. rsc.orgnih.gov These materials are designed to mimic the adhesive proteins of mussels and have shown great promise in applications such as tissue adhesion, wound healing, and drug delivery. mdpi.comproquest.com

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them highly biocompatible. rsc.orgnih.gov By incorporating catechol groups into the polymer backbone, these hydrogels gain strong adhesive properties. mdpi.comrsc.org The adhesion mechanism involves the oxidative cross-linking of catechol groups, which can form irreversible covalent bonds with reactive groups, such as amines and thiols, present in biological tissues. mdpi.comproquest.com

Various polymers have been functionalized with catechol to create adhesive hydrogels. These include both natural polymers like hyaluronic acid and chitosan, as well as synthetic polymers such as polyethylene (B3416737) glycol (PEG). mdpi.comcardiff.ac.uk For instance, catechol-conjugated hyaluronic acid has been developed as a promising material for surgical tissue adhesives and tissue engineering scaffolds. mdpi.com Similarly, catechol-modified PEG hydrogels have been extensively investigated as tissue glues. cardiff.ac.ukmdpi.com The mechanical properties of these hydrogels can be further enhanced by incorporating nanoparticles or other reinforcing agents. mdpi.commdpi.com

Below is a table summarizing various catechol-based hydrogel systems and their biomedical applications:

Polymer Backbone Cross-linking Mechanism Biomedical Application
Hyaluronic Acid Enzymatic (Horseradish Peroxidase/H2O2) Tissue Adhesion
Poly(ethylene glycol) (PEG) Oxidative (e.g., Sodium periodate) Tissue Sealant, Wound Closure
Chitosan Oxidative Wound Healing, Drug Delivery
Gelatin Metal Ion Complexation (e.g., Fe3+) Hemostatic Agent

Surface Functionalization and Biocompatibility Enhancement

The ability of catechol to adhere to a wide variety of surfaces has made it a valuable tool for surface functionalization in the biomedical field. berkeley.edumit.eduelsevierpure.com By coating the surfaces of medical implants and devices with catechol-containing polymers, it is possible to enhance their biocompatibility and introduce new functionalities. nih.govnih.gov

One common strategy involves the use of dopamine, a catecholamine, which can polymerize in a simple dip-coating process to form a thin, adherent polydopamine layer on virtually any material surface. berkeley.edu This polydopamine coating can then serve as a versatile platform for the immobilization of other molecules, such as cell-adhesive proteins or antimicrobial agents. berkeley.edu

For example, the surface of titanium implants has been functionalized with a chitosan-catechol conjugate to suppress the damaging effects of reactive oxygen species and improve bone formation. nih.gov In another application, long-lasting polymer coatings on biodevices, created through covalent grafting with catechol molecules like caffeic acid, have been shown to improve material-tissue interaction and minimize adverse effects. nih.gov These coatings can be significantly more stable than those attached through simple physisorption. nih.gov

The table below highlights different approaches to surface functionalization using catechol and their impact on biocompatibility:

Substrate Material Catechol-based Coating Enhancement of Biocompatibility
Titanium Chitosan-catechol conjugate Suppression of ROS-induced cell damage, improved osteogenesis
Metallic Surfaces Caffeic acid/chitosan Improved material-tissue interaction, non-toxic
Various (e.g., plastics, metals, ceramics) Polydopamine Provides a platform for immobilizing biomolecules to promote cell adhesion and reduce fouling

Environmental Research and Remediation Strategies for Pyrocatechol

Pyrocatechol (B87986) as an Environmental Contaminant and its Ecological Impact

This compound, a dihydroxybenzene compound, is recognized as a significant environmental contaminant due to its widespread industrial use and subsequent release into the environment. It is utilized in various sectors, including the production of pesticides, fragrances, flavors, pharmaceuticals, and as a developer in photography. scbt.comguidechem.com Industrial effluents from chemical manufacturing, petroleum refineries, and coal processing are major sources of this compound contamination in aqueous environments. brieflands.comnih.gov The presence of this compound and its derivatives in ecosystems poses a considerable threat due to their toxicity and persistence. brieflands.comnih.gov

The ecological impact of this compound is a subject of concern. It is classified as toxic to aquatic organisms. ilo.orgsigmaaldrich.com Studies have shown that it can cause detrimental effects on various trophic levels within aquatic ecosystems. For instance, research on larval zebrafish revealed that exposure to this compound led to hypoactivity at concentrations significantly lower than the lethal dose, indicating potential neurotoxic effects. nih.gov The compound's toxicity can be exacerbated by the formation of more toxic chlorinated derivatives in the environment. nih.gov While this compound itself does not significantly accumulate in organisms, its continuous discharge into water bodies can lead to persistent exposure and adverse effects on aquatic life. carlroth.com

The environmental fate of this compound is influenced by its physicochemical properties. It has a relatively high water solubility and a low octanol-water partition coefficient, suggesting it is more likely to remain in the water column rather than bioaccumulate in fatty tissues. carlroth.comenv.go.jp Under aerobic conditions, this compound is considered to be readily biodegradable. guidechem.comenv.go.jp However, its resistance to degradation can increase in certain environments, leading to its persistence as a pollutant. brieflands.com The total release of this compound into the environment, as reported under the PRTR Law in fiscal year 2021, was approximately 0.28 tons, with the majority being released into the atmosphere. env.go.jp

Key Data on this compound's Environmental Profile:

PropertyValueReference
Water Solubility4.51 x 10^5 mg/L (at 20°C) env.go.jp
Log Kow (Octanol-Water Partition Coefficient)0.88 env.go.jp
Aerobic Biodegradability (BOD degradation rate)83% env.go.jp
Predicted No Effect Concentration (PNEC) for aquatic life10 µg/L env.go.jp

Advanced Treatment Methodologies for this compound Removal from Aqueous Environments

The removal of this compound from contaminated water sources is crucial for environmental protection. Various advanced treatment methodologies have been investigated and applied to effectively eliminate this pollutant from aqueous environments. brieflands.com These methods can be broadly categorized into adsorption technologies, advanced oxidation processes, and biological degradation.

Adsorption Technologies (e.g., Activated Carbon Nanocomposites)

Adsorption is a widely recognized and effective method for removing organic pollutants like this compound from wastewater. brieflands.com This process involves the accumulation of the pollutant molecules on the surface of a solid adsorbent. Activated carbon is a commonly used adsorbent due to its high surface area and porous structure.

Recent research has focused on enhancing the adsorption capacity of traditional materials by developing nanocomposites. For example, magnetic graphene oxide (MGO) nanocomposites have shown significant potential for the removal of this compound. nih.gov Studies have demonstrated that MGOs exhibit a high adsorption capacity for this compound, which is influenced by factors such as contact time, pH, and ionic strength. acs.org Optimal adsorption is typically achieved under mildly acidic conditions. acs.org The adsorption process of this compound onto MGOs has been found to follow a pseudo-second-order kinetic model, suggesting that chemisorption is the rate-limiting step. acs.org

Another innovative approach involves the use of activated carbon coated with aluminum nanoparticles. brieflands.com This method has demonstrated high efficiency in this compound removal, with optimal conditions identified for pH, contact time, and initial this compound concentration. brieflands.com The table below summarizes the optimal conditions for this compound removal using this adsorbent.

Optimal Conditions for this compound Adsorption using Activated Carbon Coated with Aluminum Nanoparticles:

ParameterOptimal Value
pH7
Contact Time20 minutes
Initial this compound Concentration100 mg/L

Source: brieflands.com

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). These highly reactive radicals can mineralize a wide range of organic contaminants, including this compound, into less harmful substances like carbon dioxide and water.

Various AOPs have been proven effective for the degradation of this compound. These include processes such as ozonation, Fenton and photo-Fenton reactions, and photocatalysis using semiconductors like titanium dioxide (TiO₂). The efficiency of AOPs in degrading this compound depends on several operational parameters, including the concentration of the oxidant, pH of the solution, temperature, and the presence of catalysts.

Biological Degradation and Bioremediation Approaches

Biological degradation, or bioremediation, utilizes microorganisms to break down environmental pollutants. This approach is considered a cost-effective and environmentally friendly alternative to chemical and physical treatment methods. This compound is known to be biodegradable under both aerobic and anaerobic conditions. guidechem.com

In aerobic environments, various bacteria and fungi can utilize this compound as a source of carbon and energy. The degradation process typically involves the enzymatic cleavage of the aromatic ring. Under anaerobic conditions, the biodegradation of this compound has also been observed, although the degradation rates may be slower. guidechem.com Activated sludge processes in wastewater treatment plants can effectively remove this compound, with studies showing a theoretical BOD of 85% reached in two weeks. guidechem.com

Application of Micro/Nanomotors in this compound Remediation

A novel and emerging technology for environmental remediation is the use of micro/nanomotors. These are self-propelled microscopic devices that can be designed to target and degrade specific pollutants. While still in the research and development phase for large-scale applications, micro/nanomotors offer the potential for highly efficient and targeted removal of contaminants like this compound from water. These motors can be powered by various mechanisms, including chemical reactions with substances present in the contaminated environment, and can be functionalized with catalysts or adsorbents to enhance their remediation capabilities.

Microbial Degradation Pathways of this compound in Environmental Systems

The microbial degradation of this compound is a key process in its natural attenuation in the environment. Microorganisms have evolved specific enzymatic pathways to break down this aromatic compound. The degradation pathways are generally categorized based on the mode of aromatic ring cleavage.

The initial step in the aerobic microbial degradation of this compound involves its conversion to reactive intermediates by enzymes called dioxygenases. There are two primary pathways for the subsequent cleavage of the catechol ring: the ortho-cleavage pathway and the meta-cleavage pathway.

In the ortho-cleavage pathway , the aromatic ring is cleaved between the two hydroxyl-bearing carbon atoms by the enzyme catechol 1,2-dioxygenase. This leads to the formation of cis,cis-muconic acid, which is further metabolized through the β-ketoadipate pathway.

In the meta-cleavage pathway , the ring is cleaved adjacent to one of the hydroxyl groups by the enzyme catechol 2,3-dioxygenase. This results in the formation of 2-hydroxymuconic semialdehyde, which is then processed through a series of enzymatic reactions.

The specific pathway utilized depends on the microbial species and the prevailing environmental conditions. These degradation pathways ultimately lead to the conversion of the aromatic ring of this compound into central metabolic intermediates, such as succinyl-CoA and acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for complete mineralization to carbon dioxide and water.

This compound as a Model for Lignin (B12514952) and Aromatic Substances in Wastewater

The structural complexity of lignin, a major component of industrial wastewater from sources like pulp and paper mills, makes it challenging to study its environmental fate and develop effective remediation strategies directly. mdpi.com To overcome this, researchers utilize model compounds that represent the basic structural units and chemical functionalities of the lignin polymer. mdpi.comresearchgate.net this compound (1,2-dihydroxybenzene) is frequently employed as a model compound because it is a common product of lignin processing and serves as a key intermediate in the degradation of other more complex lignin-derived molecules, such as guaiacol. mdpi.comnih.gov Studying the behavior of this compound provides crucial insights into the transformation and breakdown of lignin and related aromatic substances in wastewater treatment processes. mdpi.com

Detailed Research Findings

Research into the degradation of this compound reveals complex transformation pathways that are analogous to the breakdown of larger lignin structures. Catalytic pyrolysis, a common method for processing lignin, has been extensively studied using this compound as a model. nih.govethz.ch These studies show that this compound is highly reactive due to its two vicinal hydroxyl groups. ethz.chtec.ac.cr This specific arrangement facilitates dehydration to form a highly reactive ketene (B1206846) intermediate known as fulvenone. ethz.chtec.ac.cracs.org This intermediate can then be hydrogenated on a catalyst surface to produce phenol (B47542) or undergo decarbonylation to yield cyclopentadiene. ethz.ch Cyclopentadiene is a known precursor to the formation of polycyclic aromatic hydrocarbons (PAHs) like naphthalene, highlighting a potential pathway for the formation of more complex pollutants during thermal treatment of lignin-rich wastewater. nih.govtec.ac.cr

In addition to thermal degradation, biological pathways are critical for wastewater remediation. Studies using haloalkaliphilic bacteria have shown that aromatic compounds like phenol are degraded via the β-ketoadipate pathway, in which this compound is a central intermediate. The degradation of this compound in these biological systems often proceeds through ortho-cleavage of the aromatic ring. researchgate.net

Investigations into the photocatalytic degradation of related pollutants, such as 4-chlorophenol (B41353), have also utilized this compound to understand reaction dynamics. In one study, the presence of this compound inhibited the degradation of 4-chlorophenol by competing for reactive oxygen species, a key consideration for treating mixed phenolic wastewater. nih.gov

Remediation Strategies and Data

Understanding the behavior of this compound as a model compound directly informs the development of remediation strategies for industrial wastewater. Adsorption is a widely recognized and effective method for removing phenolic pollutants. brieflands.com Research on this compound removal from aqueous solutions using activated carbon coated with aluminum nanoparticles provides specific data on the optimal conditions for this process.

The table below summarizes the optimal parameters found for the removal of this compound using a specific activated carbon adsorbent, demonstrating the efficiency of the adsorption method.

ParameterOptimal ValueResulting Removal Efficiency
Initial this compound Concentration100 mg/L89.81%
pH7
Contact Time20 minutes
Adsorbent Dose250 mg

Table 1. Optimal conditions for this compound removal from aqueous solution using activated carbon coated with aluminum nanoparticles (PAC-Al₂O₃). The data shows that under these specific conditions, a high removal efficiency is achieved. brieflands.com

Further studies using biological reactors, such as the sequencing continuous-inflow reactor (SCR), have demonstrated high efficiency in this compound mineralization. In one such study, acclimated biomass could remove over 96% of this compound and 94% of the corresponding Chemical Oxygen Demand (COD) at influent concentrations up to 1560 mg/L, demonstrating the viability of biological treatment for such wastewaters. nih.govresearchgate.net

The insights gained from studying this compound's degradation and removal are thus instrumental in designing and optimizing treatment systems for complex industrial effluents containing lignin and other recalcitrant aromatic compounds.

Polymer Science and Material Applications of Pyrocatechol

Pyrocatechol (B87986) in Polymerization Processes

This compound's ability to undergo various polymerization and cross-linking reactions makes it a versatile monomer and functional group in polymer chemistry. Its participation in these processes is largely driven by the reactivity of its phenolic hydroxyl groups and the resulting oxidized species.

Oxidative Polymerization and Cross-linking Mechanisms

This compound readily undergoes oxidation, losing one or two electrons to form semiquinone radicals or o-quinones, respectively beilstein-journals.org. These reactive intermediates are prone to further reactions, including cross-coupling, which leads to the formation of polymeric structures. Oxidative polymerization can be initiated through several pathways:

Autoxidation and Chemical Oxidation: this compound can be oxidized by molecular oxygen or chemical oxidants such as sodium periodate, leading to polymerization. The rate and outcome of this process are influenced by factors like oxidant type, concentration, and solution pH acs.org. For instance, the formation of polydopamine (PDA) from dopamine (B1211576), a catecholamine, is a well-studied example of oxidative self-polymerization that results in robust, adherent coatings nih.govnih.gov. The oxidative cross-linking of catechol is dependent on multiple factors, including the type of oxidant, its concentration, and the solution pH acs.org.

Radical Polymerization: The semiquinone radicals formed during catechol oxidation can engage in cross-coupling reactions to form polymers beilstein-journals.org. This process can involve the formation of C-C and C-O bonds between aromatic rings, as well as the creation of benzofuran (B130515) and benzodioxane moieties researchgate.net.

Enzymatic Polymerization: Enzymes like laccase and horseradish peroxidase (HRP) can catalyze the oxidative polymerization of this compound researchgate.netuminho.ptcore.ac.ukacs.orgresearchgate.net. Laccase, for example, oxidizes catechol to radicals that then polymerize to form poly(catechol) researchgate.netuminho.ptcore.ac.uk. This enzymatic route offers a "green chemistry" approach, operating under mild conditions core.ac.uk.

Other Cross-linking Mechanisms: Beyond oxidative pathways, this compound can participate in cross-linking through catechol-metal coordination, catechol-boronate complex formation, and catechol-thiol reactions acs.org. These diverse mechanisms allow for the creation of hydrogels and other networked materials with tunable properties.

The kinetics of this compound's oxidative polymerization are influenced by its structure; for example, it polymerizes more slowly than pyrogallol, which has an additional hydroxyl group mdpi.com. The process can also be enhanced by external stimuli such as ultrasound in the presence of enzymes like laccase uminho.ptresearchgate.net.

Mussel-Inspired Catechol-Containing Polymers and Adhesion Mechanisms

The remarkable adhesive capabilities of marine mussels, which attach firmly to diverse surfaces in wet environments, have inspired the development of synthetic polymers incorporating catechol functionalities nih.govacs.orgmdpi.comnih.gov. Mussel adhesive proteins are rich in the catechol-containing amino acid 3,4-dihydroxy-L-phenylalanine (DOPA). The catechol moiety is central to their adhesive strength, mediating interactions through:

Hydrogen Bonding: The hydroxyl groups of catechol can form hydrogen bonds with various substrates acs.orgnih.govresearchgate.netuab.cat.

Metal Coordination: Catechols exhibit strong coordination with metal ions (e.g., Fe³⁺), which is crucial for both adhesion and cohesive strength within the adhesive plaque nih.govnih.gov. This interaction is pH-dependent and can displace water molecules from surfaces nih.govuab.cat.

π–π Interactions: The aromatic ring of catechol can engage in π–π stacking with other aromatic systems on surfaces acs.orgnih.govresearchgate.netuab.cat.

Covalent Bonding: Upon oxidation to quinones, catechols can react with nucleophilic groups such as amines and thiols present on surfaces or within other polymer chains, forming covalent bonds researchgate.net.

These interactions enable catechol-functionalized polymers to adhere strongly to a wide range of substrates, including metals, ceramics, and biological tissues, even in wet conditions acs.orgmdpi.com. Polydopamine (PDA) coatings, derived from dopamine, exemplify this biomimetic approach, providing universal adhesion and a platform for further surface functionalization nih.govnih.govacs.org. Research has shown that the adhesion of PDA can be significantly higher than that of simple polycatechol, attributed to the formation of 5,6-dihydroxyindole (B162784) (DHI) moieties during its self-polymerization nih.gov. Catechol-thiol chemistry is also employed to create robust, adhesive hydrogels, mimicking the cross-linking mechanisms found in mussel byssal threads fu-berlin.de.

Copolymerization Strategies with this compound

Incorporating this compound or its derivatives into polymer chains can be achieved through various copolymerization strategies, allowing for tailored material properties and functionalities. These strategies include:

Grafting and Co-monomer Incorporation: Catechol moieties can be attached as side chains or end-caps to existing polymer backbones, or catechol-containing monomers can be directly copolymerized with other monomers nih.gov. For instance, catechol groups can be incorporated into polymers like polyethylene (B3416737) glycol and polypeptides technologypublisher.com.

Copolymerization with Functional Cross-linkers: this compound can be copolymerized with diamines, such as hexamethylenediamine (B150038) (HMDA), under oxidizing conditions to create versatile primer coatings. These coatings, sometimes referred to as polydopamine-like, can be subsequently functionalized to impart properties like hydrophobicity to treated surfaces mdpi.comresearchgate.net.

Vinyl Monomer Copolymerization: The copolymerization of vinyl monomers bearing catechol groups with cross-linking agents like divinylbenzene (B73037) has been explored for applications such as solid-phase extraction researchgate.net.

Block Copolymer Synthesis: The controlled synthesis of catechol-containing styrenic block copolymers, such as poly(3,4-dihydroxystyrene), allows for precise control over catechol density and placement, leading to materials with tunable self-assembly behaviors ucl.ac.uk.

Enzymatic Polymerization of Catechol to Poly(catechol)

Enzymatic polymerization offers a mild and environmentally friendly route to synthesize poly(catechol) from this compound, utilizing enzymes like laccase researchgate.netuminho.ptcore.ac.ukresearchgate.net. Laccases, multi-copper oxidases, catalyze the oxidation of catechol to form radical intermediates, which then polymerize.

Table 1: Enzymatic Polymerization of Catechol using Laccase

Enzyme SourceSolvent SystempHTemperature (°C)Buffer SystemMolecular Weight (Da)PolydispersityNotes
Trametes versicolor1:1 Aqueous-Acetone5.02550 mM Sodium Acetate~813~1.17Selective polymerization, ether linkages formed researchgate.net
Trametes villosaAqueous Buffer5.0500.1 M AcetateVaries with power/timeN/AUltrasound enhancement studied; higher power/time can increase yield uminho.pt
Trametes hirsutaN/A (in situ coating)N/AMildN/AN/AN/AUsed for coating functionalized cellulose (B213188) fibers core.ac.uk

The reaction conditions, such as enzyme concentration and substrate-to-enzyme ratio, are critical for controlling the molecular weight and properties of the resulting poly(catechol) researchgate.netuminho.pt. For instance, ultrasound can be employed to enhance the enzymatic polymerization process, potentially by improving enzyme accessibility or promoting radical coupling uminho.ptresearchgate.net. The resulting poly(catechol) structures are often characterized by ether bonds, contributing to their thermal stability researchgate.net.

Advanced Material Development and Functional Coatings

The unique chemical properties of this compound enable the development of advanced materials and functional coatings with tailored surface chemistries and performance characteristics.

This compound-Based Materials for Surface Chemistry Modulation

This compound and its derivatives are extensively used to modify the surface chemistry of various materials, leading to enhanced adhesion, biocompatibility, and novel functionalities.

Adhesive Coatings: Mussel-inspired coatings, such as polydopamine (PDA), formed via the oxidative self-polymerization of dopamine, provide excellent adhesion to a wide array of substrates. These coatings can be applied using simple dip-coating methods and serve as versatile platforms for subsequent surface modifications nih.govacs.org. The adhesion strength of PDA coatings has been reported to be significantly higher than that of polycatechol nih.gov.

Hydrogel Functionalization: Catechol groups can be incorporated into hydrogels to impart strong adhesive properties, crucial for biomedical applications like wound dressings, tissue adhesives, and implant coatings mdpi.comtechnologypublisher.com. These catechol-functionalized hydrogels can adhere to biological tissues through hydrogen bonding, metal coordination, and π–π interactions nih.govmdpi.com.

Surface Bioactivation: Functionalizing surfaces with catechol moieties can improve cell-material interactions, promoting cell adhesion, spreading, and the preservation of specific extracellular matrix production, which is vital for tissue regeneration applications rsc.org.

Composite Material Enhancement: Catechol can act as an interfacial coupling agent between fillers and polymer matrices in composite materials. For example, catechol coatings on fillers can lead to improved dispersion, enhanced tensile properties, and antibacterial effects in polymer films polyu.edu.hk.

Stimuli-Responsive Materials: The redox activity of catechol can be exploited to create stimuli-responsive materials. For instance, catechol-modified microgels can generate reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), in response to changes in pH or the presence of metal ions, offering potential applications as disinfectants or drug delivery systems acs.org.

Tunable Surface Properties: Catechol-based materials, like magnetic polydopamine nanocomposites, can be engineered for tunable surface charges, enabling controlled adsorption and desorption behaviors for applications such as wastewater treatment polyu.edu.hk.

Table 2: Adhesion Performance of Mussel-Inspired Materials

Material/Coating TypeAdhesion Mechanism(s)Adhesion Strength (approximate)Reference
Polydopamine (PDA)Hydrogen bonding, metal coordination, π–π stacking, covalent bonding, DHI moieties71.62 mN m⁻¹ nih.gov
PolycatecholHydrogen bonding, metal coordination, π–π stacking, covalent bondingSignificantly lower than PDA nih.gov
Catechol-Alginate Hydrogel (C-Alg/L) + LaccaseLaccase-catalyzed cross-linking, hydrogen bonding, metal chelation, π–π interactions>10-fold increase vs. non-catechol acs.org
Catechol-functionalized EVAHydrogen bonding, metal coordination, boronic ester cross-linkingNot quantified, but strong tackiness acs.org

Toxicological Research and Risk Assessment of Pyrocatechol Mechanistic Focus

Genotoxicity and Carcinogenicity Mechanisms of Pyrocatechol (B87986)

Oxidative DNA Damage Induction

A primary hypothesis for this compound's carcinogenic action is its ability to induce oxidative DNA damage. nih.gov This process is largely driven by the generation of reactive oxygen species (ROS). nih.govnih.gov At physiological pH, this compound can undergo auto-oxidation, a process often mediated by metal ions like copper (Cu²+), to form semiquinone radicals and quinones. nih.govnih.gov This reaction reduces Cu²+ to Cu+, which then reacts with oxygen to generate superoxide (B77818) radicals (O₂˙⁻) and subsequently hydrogen peroxide (H₂O₂). pharmainfonepal.com

The interaction between H₂O₂ and the copper ion (Cu+) bound to DNA is believed to generate highly reactive species that cause oxidative damage. pharmainfonepal.comresearchgate.netnih.gov This leads to several forms of DNA damage, including single and double-strand breaks, the formation of DNA adducts, and base modifications. pharmainfonepal.comnih.govcellsignal.com

A significant biomarker of this oxidative damage is the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a premutagenic lesion strongly correlated with cancer incidence. pharmainfonepal.comresearchgate.net Studies have demonstrated that this compound increases the levels of 8-oxodG in human cell lines, such as the leukemia cell line HL-60. pharmainfonepal.comresearchgate.net This effect was notably absent in a hydrogen peroxide-resistant variant of the cell line, underscoring the critical role of H₂O₂ in the damage mechanism. pharmainfonepal.comresearchgate.net The presence of NADH has been shown to markedly enhance this DNA damage, likely by reducing this compound's oxidized products back to this compound, thus perpetuating the redox cycle. pharmainfonepal.com

Key Findings on this compound-Induced Oxidative DNA Damage

In Vitro Genotoxicity Studies and Clastogenic Effects

In vitro studies provide further insight into the genotoxic profile of this compound. A clastogenic agent is one that causes breaks or structural changes in chromosomes. The assessment of clastogenicity is a critical endpoint in genetic toxicity testing.

This compound has shown evidence of clastogenic activity in some in vivo studies, inducing micronuclei in CD-1 mice after oral or intraperitoneal administration. nih.gov However, these results have not been consistent across all studies and animal models; for instance, it did not induce micronuclei in NMRI mice after repeated subcutaneous administration, nor did it cause chromosomal aberrations in the bone marrow cells of Sprague-Dawley rats following a single oral dose. nih.gov

In bacterial mutagenicity tests, such as the Salmonella mutagenicity test (Ames test), this compound has been classified as a non-mutagen. pharmainfonepal.com Conversely, in an E. coli mutT mutant system designed to detect substances that prevent spontaneous mutations from oxidative damage, this compound showed a dose-related antimutagenic activity. nih.gov These varied results highlight the complexity of this compound's interaction with genetic material, where the specific cell type, metabolic activation system, and experimental conditions significantly influence the outcome. nih.govpharmainfonepal.com

Cellular Toxicity Mechanisms

This compound exerts cellular toxicity through mechanisms that disrupt normal cell function and integrity, ultimately leading to cell death through processes like necrosis and apoptosis.

Effects on Cell Morphology, Necrosis, and Apoptosis

Exposure to this compound can induce significant changes in cell structure and viability. In vitro studies using human peripheral blood mononuclear cells (PBMCs) have shown that this compound can provoke morphological changes, necrosis, and apoptosis. Apoptosis is a form of programmed cell death characterized by distinct morphological features like cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, which avoids eliciting a significant inflammatory response. Necrosis, in contrast, is typically characterized as a passive form of cell death resulting from acute injury, leading to cell swelling and lysis, with the subsequent release of cellular contents and inflammation.

In the study on PBMCs, this compound induced apoptosis at concentrations starting from 100 µg/mL and necrosis and morphological changes at higher concentrations (from 250 µg/mL). Additionally, this compound has been shown to induce apoptosis in human glioblastoma GL-15 cells. nih.gov These findings indicate that at high concentrations, this compound can overwhelm cellular defense mechanisms, leading to overt cellular destruction.

Cellular Effects of this compound on Human PBMCs (In Vitro)

Influence on Protein Kinase C Activity

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are crucial regulators of numerous intracellular signal transduction pathways, influencing processes like cell proliferation, differentiation, and apoptosis. nih.govcellsignal.com The direct influence of this compound on the activity of PKC isoforms has not been extensively detailed in the available scientific literature.

However, research has shown that this compound can affect related kinase signaling cascades. Specifically, studies in lung cancer cell lines have demonstrated that this compound can directly bind to and inhibit the activity of extracellular signal-regulated kinase 2 (ERK2). nih.govnih.gov ERK2 is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which often intersects with PKC-mediated pathways. nih.gov The inhibition of ERK2 by this compound leads to decreased phosphorylation of the oncoprotein c-Myc, reducing its stability and ultimately down-regulating its total protein levels. nih.govnih.gov This disruption of the ERK2/c-Myc signaling axis resulted in G1 phase cell cycle arrest and suppressed tumor growth. nih.govnih.gov While this demonstrates an effect on a critical signaling kinase, further research is required to elucidate any direct or indirect mechanistic influence of this compound on the activity of the Protein Kinase C family.

Immunotoxicological Effects and DNA Synthesis Inhibition

Further studies have shown that this compound can induce DNA damage, which can lead to cell cycle arrest and apoptosis. In breast cancer cell lines, this compound treatment was found to activate ATM/ATR pathways and enhance the expression of γ-H2AX, a marker for DNA double-strand breaks. This damage subsequently led to a G1 phase cell cycle arrest.

Metabolite-Mediated Toxicity Mechanisms

The toxicity of this compound is largely attributed to its metabolic activation into highly reactive intermediates. This bioactivation is a critical initiating event in its toxic mechanism. At physiological pH, this compound can undergo auto-oxidation, but this process is significantly enhanced by enzymatic catalysis within the body, leading to the formation of more reactive and toxic species than the parent compound. These metabolites are central to the DNA and protein damage observed with this compound exposure.

The primary reactive intermediate formed from this compound is benzo-1,2-quinone, also known as o-benzoquinone. This conversion is an oxidation reaction catalyzed by various enzymes, including peroxidases and tyrosinase. For instance, in the presence of hydrogen peroxide, peroxidases found in cells like those in bone marrow can efficiently oxidize this compound to benzo-1,2-quinone. This process is a key step in the toxification pathway, as o-benzoquinone is a highly electrophilic compound, making it much more reactive towards cellular nucleophiles than this compound itself. The formation of this reactive quinone is considered a pivotal event in mediating the downstream toxic effects of this compound.

The highly electrophilic nature of the o-benzoquinone metabolite facilitates its covalent binding to cellular macromolecules, which is a fundamental mechanism of its cytotoxicity.

Protein Binding: o-Benzoquinone readily reacts with nucleophilic groups on proteins, particularly the sulfhydryl group of cysteine residues. This covalent binding, or adduction, can alter protein structure and function, leading to enzyme inhibition and disruption of cellular processes. The o-quinone derived from this compound has been shown to be highly reactive in forming these protein-bound cysteinylcatechols. This irreversible binding is a key factor in this compound-induced cellular damage.

DNA Adduct Formation: Beyond reacting with proteins, the quinone metabolite of this compound also reacts with DNA to form covalent adducts. Research demonstrates that enzymatically generated o-benzoquinone reacts with DNA primarily through a 1,4-Michael addition mechanism. This reaction predominantly forms depurinating adducts, specifically at the N-7 position of guanine (B1146940) and the N-3 position of adenine. The formation of these unstable adducts leads to the spontaneous cleavage of the glycosidic bond, creating an apurinic site in the DNA. Such apurinic sites are mutagenic lesions that can lead to errors during DNA replication and are considered a critical step in the initiation of carcinogenesis.

Development of Mechanistic Toxicological Models for this compound

Understanding the specific pathways of this compound toxicity requires the development of advanced toxicological models that can elucidate its mechanisms of action. A significant challenge in toxicology is to move beyond simple endpoint measurements (like mortality) to more nuanced, mechanism-based assessments. For this compound, progress has been made through the use of alternative animal models that allow for the dissection of complex toxicological phenomena in a living organism.

The larval zebrafish (Danio rerio) has emerged as a powerful vertebrate model for assessing the toxicity of this compound from a mechanistic perspective. nih.govacs.org This model offers several advantages, including high genetic homology with mammals, rapid development, and optical transparency, which allows for the direct observation of effects on organ development and cellular processes. nih.gov

Studies using larval zebrafish have provided key insights into this compound's toxicity profile. A general and behavioral toxicity assay revealed previously undescribed toxicological effects. datapdf.com For instance, behavioral testing showed that this compound induces hypoactivity at concentrations significantly lower than those causing observable morphological defects. datapdf.comnih.gov This suggests subtle neurotoxic effects that might be missed in traditional assays. datapdf.comnih.gov

Furthermore, this compound exposure in zebrafish larvae resulted in distinct changes in melanocytes, the pigment-producing cells. datapdf.comnih.gov This is particularly relevant because the enzyme tyrosinase, which can metabolize this compound into its reactive quinone form, is found almost exclusively in these cells. datapdf.comnih.govnih.gov The observed effects on melanocytes provide an in-vivo link between metabolic activation and cellular toxicity. datapdf.comnih.govnih.gov The use of this model has enabled the determination of key toxicological parameters and the identification of specific biological impacts, highlighting its utility in building a mechanistic understanding of this compound toxicity. datapdf.comnih.govnih.gov

Table 1: Toxicological Endpoints of this compound in Larval Zebrafish

Endpoint Concentration/Value Observation Reference
Lethality (LC₅₀) 188.8 µM Median lethal concentration after exposure from 72-120 hours post-fertilization. nih.gov
Behavior 100 µM and 150 µM Decreased locomotor activity (hypoactivity) measured as total distance traveled. nih.gov
Morphology 50 µM - 150 µM Altered melanocyte morphology, appearing more punctate. datapdf.comnih.govnih.gov

| Gene Expression | Not specified | Decreased expression of pigment production and regulation markers (mitfa, mc1r, tyr). | datapdf.comnih.gov |

Interdisciplinary Research Perspectives on Pyrocatechol

Pyrocatechol (B87986) in Natural Products Chemistry and Phytochemistry

This compound, also known as catechol, is a benzene-1,2-diol that is integral to various biological and natural processes. Its presence in the natural world and its function as a biochemical precursor are key areas of study in phytochemistry.

Occurrence in Plants, Fruits, and Vegetables

This compound is found in small amounts in a variety of fruits and vegetables. bionity.com Its presence is often associated with the enzymatic browning that occurs when plant tissues are damaged and exposed to air. bionity.com This reaction is mediated by the enzyme polyphenol oxidase (also known as catechol oxidase), which oxidizes the colorless this compound into reddish-brown benzoquinone derivatives. bionity.comresearchgate.net This process is a natural defense mechanism in plants, as the resulting quinones can be antimicrobial, slowing the spoilage of the injured tissues. bionity.com The activity of catechol oxidase, and by extension the implicit presence of this compound, has been observed in fruits like apples and oranges and vegetables such as tomatoes and carrots. bionity.comresearchgate.net

Plant SourceContext of OccurrenceReference
ApplesSubstrate for polyphenol oxidase leading to enzymatic browning. bionity.comresearchgate.net bionity.comresearchgate.net
PotatoesUndergoes oxidation upon cutting, causing browning. bionity.com bionity.com
OrangesPresence of catechol oxidase activity. researchgate.net researchgate.net
TomatoesPresence of catechol oxidase activity. researchgate.net researchgate.net
CarrotsPresence of catechol oxidase activity. researchgate.net researchgate.net
Poison IvyThe catechol skeleton is a core component of urushiols, the irritant compounds. bionity.com bionity.com
TeaThe catechol structure is found in catechin. bionity.com bionity.com

Role as Precursor to Natural Compounds (e.g., Lignin)

This compound plays a significant role as a building block and intermediate in the biosynthesis and degradation of complex natural products. While not a primary monomer in the direct biosynthesis of lignin (B12514952) in the same way as monolignols, it is a key compound in the broader context of lignin chemistry. nih.gov Lignin, a complex polymer of aromatic alcohols, is a major component of plant biomass. mdpi.com this compound is recognized as a common product derived from the processing and pyrolytic conversion of lignin. mdpi.comfao.org

Furthermore, it serves as an important intermediate in the transformation of other lignin model compounds. mdpi.com For instance, engineered strains of bacteria like Pseudomonas putida have been developed to biosynthesize this compound from various lignin-derived model compounds. researchgate.net Beyond lignin, the this compound framework is a precursor in the biomimetic synthesis of other natural products. Researchers have hypothesized that this compound, along with pyrogallol, serves as a starting material for the fungal natural product preuisolactone A through a process of oxidation and cycloaddition. acs.org

This compound's Role in Industrial Processes (excluding basic uses)

Industrially, this compound's utility extends far beyond basic applications, serving as a critical intermediate and a functional moiety in the creation of a wide range of specialty chemicals and advanced materials.

This compound as an Intermediate in Chemical Manufacturing

This compound is a versatile and important chemical intermediate used in the synthesis of more complex molecules. processpointchem.commade-in-china.com Its dihydroxy functionality makes it a reactive building block for a variety of chemical products. guidechem.com It is a well-established precursor in the manufacturing of pesticides, pharmaceuticals, and polymers. guidechem.comscbt.com In the dye industry, this compound is utilized as an intermediate for synthesizing dyes and pigments, contributing to the creation of rich and stable colors. processpointchem.com

IndustryProducts Synthesized from this compoundReference
AgrochemicalsVarious pesticides. scbt.com scbt.com
PharmaceuticalsActive pharmaceutical ingredients and intermediates. guidechem.com guidechem.com
PolymersRaw material for phenolic resins and polycarbonate plastics. processpointchem.com processpointchem.com
Dyes and PigmentsIntermediates for coloration products. processpointchem.com processpointchem.com
Flavors & FragrancesPrecursor to aroma chemicals. scbt.com scbt.com

Advanced Applications in Specialty Chemicals (e.g., Flavor, Fragrance Precursors)

The chemical structure of this compound makes it a valuable precursor for the synthesis of specialty chemicals, particularly in the flavor and fragrance industry. scbt.com The aromatic ring and hydroxyl groups can be chemically modified through reactions like alkylation and etherification to produce a range of aroma compounds. Beyond fragrances, this compound is used in the formulation of permanent hair dyes, where it acts as a coupling agent to help produce specific colors within the hair fiber. cosmeticsinfo.org

This compound in Material Science and Advanced Coatings

The chemistry of this compound has inspired significant innovation in material science, particularly in the development of advanced coatings and adhesives that mimic natural systems. orientjchem.org The strong adhesive properties of catechol-containing proteins secreted by marine mussels have led to the development of biomimetic polymers. orientjchem.org

Advanced Coatings: A prominent application is the formation of polydopamine (PDA) coatings, which are created through the oxidative polymerization of dopamine (B1211576), a catecholamine. berkeley.eduacs.org These coatings can be applied to a vast array of organic and inorganic surfaces through a simple dip-coating process. berkeley.edu PDA coatings serve as versatile primers, enabling the deposition of secondary layers for applications such as creating antifouling surfaces, immobilizing enzymes for biocatalysis, and capturing heavy metals for water detoxification. berkeley.edu

Adhesives and Resins: this compound moieties are being incorporated into various polymer backbones to create high-strength adhesives with remarkable underwater bonding capabilities. nih.gov For example, this compound derivatives are used as modifiers in epoxy adhesive formulations to significantly enhance adhesion to metal substrates, which is critical in the automotive and aerospace industries. google.com These catechol-containing polymers improve the mechanical and adhesive properties of materials like polyhydroxyurethane thermosets. nih.gov

Other Advanced Materials: Research has expanded into using this compound-functionalized polymers for a range of biomedical applications, including the design of adhesive hydrogels for tissue engineering. cardiff.ac.uknih.gov Furthermore, the electrochemical properties of these polymers are being explored, with poly(catechol) materials being investigated for use as cathodes in high-performance aqueous zinc-polymer batteries. mdpi.com

Q & A

Q. What strategies ensure reproducibility in this compound-based assays?

  • Answer : Adhere to standardized protocols for reagent preparation (e.g., fixed molar ratios in synthesis) and instrument calibration. Document detailed methods, including chemical sources (e.g., Sigma-Aldridch this compound ≥99%) and equipment settings. Share raw datasets and statistical code to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.